Technical Documentation Center

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol
  • CAS: 1823422-07-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol: A Technical Whitepaper

Target Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers Compound: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (CAS: 1823422-07-6) Executive Summary & Strategic Importance As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers Compound: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (CAS: 1823422-07-6)

Executive Summary & Strategic Importance

As a Senior Application Scientist in early-stage drug discovery and agrochemical development, I approach molecular building blocks not merely as static structures, but as dynamic participants in biological and chemical systems. The compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol represents a highly privileged scaffold. Pyrazole cores are ubiquitous in modern pharmacology, but the specific substitution pattern of this molecule is engineered for optimal pharmacokinetic and pharmacodynamic performance.

The strategic placement of a fluorine atom at the C5 position, combined with an N-ethyl group and a C3-methyl group, creates a unique electronic and steric environment. The C4-hydroxymethyl group serves as a highly versatile synthetic handle, allowing rapid diversification into carboxylic acids, amides, or ethers. This whitepaper details the physicochemical properties, validated synthetic methodologies, and downstream applications of this critical building block.

Structural Analysis & Physicochemical Profiling

The physicochemical behavior of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is dictated by the interplay of its functional groups. Understanding the causality behind these properties is essential for rational drug design:

  • N-Ethyl Group: Increases the lipophilicity (LogP) of the molecule compared to a naked pyrazole. This alkylation prevents the pyrazole from acting as a hydrogen bond donor at the nitrogen, thereby enhancing passive membrane permeability.

  • 3-Methyl Group: Provides localized steric bulk. In downstream applications (such as carboxamides), this methyl group restricts the rotational freedom of the adjacent amide bond, locking the molecule into a bioactive conformation necessary for target binding.

  • 5-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrazole ring. Causality: This withdrawal significantly lowers the pKa of the pyrazole nitrogens, rendering the heterocycle less basic. Reduced basicity correlates with higher metabolic stability against oxidative degradation (e.g., by Cytochrome P450 enzymes) and prevents unwanted hERG channel interactions.

  • 4-Hydroxymethyl Group: Acts as both a hydrogen bond donor and acceptor, ensuring adequate aqueous solubility for the building block.

Quantitative Physicochemical Data

The following table summarizes the core molecular descriptors and computed properties of the compound, consolidated from authoritative chemical databases[1],[],[3].

PropertyValueSource
IUPAC Name (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol[1]
CAS Number 1823422-07-6[1],[]
Molecular Formula C7H11FN2O[3]
Molecular Weight 158.18 g/mol [1],[3]
Computed Boiling Point 265.5 ± 35.0 °C (at 760 mmHg)[]
InChI Key OYTXRURZTZFEOR-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 1 (Hydroxyl group)Derived
Hydrogen Bond Acceptors 3 (N, N, O)Derived

Validated Synthetic Methodology

To synthesize (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, we employ a highly controlled, three-step linear sequence. The causality behind this route is rooted in regiocontrol: establishing the fluorine atom via a Balz-Schiemann-type reaction before formylating the 4-position prevents unwanted side reactions and ensures high structural fidelity.

SynthWorkflow A 1-Ethyl-3-methyl-1H-pyrazol-5-amine B Balz-Schiemann Reaction (NaNO2, HF-Pyridine) A->B C 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde D->E F Reduction (NaBH4, MeOH) E->F G (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol F->G

Figure 1: Step-by-step synthetic workflow for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol.

Experimental Protocol: Reduction of the 4-Carbaldehyde Intermediate

This protocol is designed as a self-validating system, ensuring that intermediate states can be verified before proceeding.

  • Reaction Setup: Dissolve 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature quenching of the reducing agent, ensuring stoichiometric efficiency.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions over 15 minutes.

    • Causality: The reduction is highly exothermic. Portion-wise addition at 0 °C controls the generation of hydrogen gas and prevents thermal degradation of the sensitive fluorinated pyrazole core.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) solvent system.

    • Causality: The reduction of the aldehyde to the primary alcohol significantly increases the molecule's polarity. The product will appear as a distinct, lower-Rf spot on the TLC plate, making monitoring highly reliable and self-validating.

  • Quenching and Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl safely neutralizes unreacted NaBH₄ and provides a mildly acidic environment that does not risk cleaving the C-F bond, which can occur under harsh acidic workups.

Analytical Characterization Protocol

To ensure trustworthiness and structural integrity, the synthesized batch must be subjected to rigorous analytical profiling.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): Expect a singlet for the pyrazole 3-methyl around 2.2 ppm. The N-ethyl group will present as a classic triplet (~1.4 ppm) and quartet (~4.0 ppm). The hydroxymethyl group will appear as a singlet (or doublet if coupled to the hydroxyl proton) around 4.5 ppm.

    • Causality: The use of CDCl₃ provides a clear baseline. The fluorine atom at C5 will couple with the C4-methylene protons (and potentially the C3-methyl), requiring careful ¹⁹F decoupling or 2D NMR (HSQC/HMBC) to fully assign the carbon backbone.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: ESI+ mode, C18 column, Water/Acetonitrile (0.1% Formic Acid) gradient. Expect the [M+H]⁺ ion at m/z 159.1.

    • Causality: ESI+ is ideal for basic nitrogen-containing heterocycles. The 0.1% formic acid in the mobile phase ensures complete protonation of the pyrazole ring, yielding a robust and easily identifiable [M+H]⁺ signal.

Applications in Drug Discovery & Agrochemicals

The primary utility of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol lies in its conversion to the corresponding carboxylic acid (via TEMPO/BAIB or KMnO₄ oxidation). The resulting acid is a direct precursor to a class of highly potent Succinate Dehydrogenase Inhibitors (SDHIs) .

By coupling the pyrazole acid with various substituted anilines, researchers generate carboxamides that act as broad-spectrum fungicides or targeted oncology agents. The pyrazole core mimics the structure of succinate, competitively binding to Complex II of the electron transport chain.

Pathway A Fluorinated Pyrazole Derivative B Succinate Dehydrogenase (Complex II) A->B Binds to Active Site C Blockade of Ubiquinone Binding B->C Inhibits D Disruption of Electron Transport Chain C->D E Depletion of Cellular ATP D->E F Pathogen/Target Cell Apoptosis E->F

Figure 2: Downstream signaling blockade via SDH inhibition by pyrazole carboxamide derivatives.

References

  • Sigma-Aldrich. "(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Product Properties." MilliporeSigma Database. 1

  • BOC Sciences. "(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Computed Properties." BOC Sciences Catalog.

  • ChemicalBook. "(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol CAS 1823422-07-6." ChemicalBook Database. 3

Sources

Exploratory

Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Next-Generation Therapeutics

Executive Summary The pyrazole ring (1,2-diazole) has cemented its status as a privileged scaffold in medicinal chemistry and modern drug discovery. Characterized by its unique electronic properties, the five-membered he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) has cemented its status as a privileged scaffold in medicinal chemistry and modern drug discovery. Characterized by its unique electronic properties, the five-membered heteroaromatic ring provides critical hydrogen-bond donor and acceptor sites, making it an ideal pharmacophore for interacting with diverse biological targets, including protein kinases and cyclooxygenase (COX) enzymes [1]. This technical whitepaper provides an in-depth analysis of recent advancements in pyrazole synthesis—specifically emphasizing green chemistry methodologies—and elucidates the mechanistic rationale behind their application in targeted therapeutics.

The Pyrazole Scaffold: Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of molecular geometry with target biology. The pyrazole nucleus is highly versatile; its aromatic nature and two adjacent nitrogen atoms create a stereochemically complex framework capable of mimicking the adenine ring of ATP [2].

Kinase Inhibition via ATP-Competitive Binding

In the realm of oncology and immunology, pyrazolo[3,4-d]pyrimidine derivatives have revolutionized the treatment landscape. The fused nitrogen-containing heterocycle acts as a bioisostere of adenine, allowing these molecules to anchor into the hinge region of kinase active sites [2]. For instance, ibrutinib, an FDA-approved irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), utilizes its pyrazole core to position an α,β -unsaturated carbonyl moiety for a Michael addition with the Cys-481 residue of BTK, effectively shutting down B-cell antigen receptor signaling[2].

Selective COX-2 Inhibition

Beyond kinases, the 1,5-diaryl-substituted pyrazole is the foundational architecture for selective COX-2 inhibitors like celecoxib [3]. The structural causality for this selectivity lies in the active site topography of the COX isoenzymes. COX-2 possesses a secondary side pocket (due to the substitution of Ile-523 in COX-1 with Val-523 in COX-2), which accommodates the rigid pyrazole core and its sulfonamide or methylsulfonyl substituents, establishing critical hydrogen bonds with Arg-513 and His-90 [4].

SignalingPathway Ligand Inflammatory Stimuli / EGF EGFR EGFR (Tyrosine Kinase) Ligand->EGFR COX2 COX-2 Enzyme Ligand->COX2 Pathway1 MAPK / ERK Cascade EGFR->Pathway1 Pathway2 Prostaglandin E2 Synthesis COX2->Pathway2 Inhibitor Pyrazole Hybrid Inhibitor Inhibitor->EGFR ATP Competitive Inhibitor->COX2 Active Site Blockade Proliferation Tumor Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation

Fig 1. Dual inhibition of EGFR and COX-2 pathways by pyrazole derivatives.

Advanced Synthetic Methodologies

Historically, pyrazole synthesis relied on the condensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds with dipolarophiles [5]. However, these conventional methods often suffer from prolonged reaction times, poor regioselectivity, and the requirement for toxic solvents.

Recent paradigms have shifted toward sustainable, high-throughput methodologies. Microwave-assisted, ultrasound-assisted, and mechanochemical syntheses have emerged as highly effective approaches for facilitating multiple bond formations under solvent-free or green-solvent conditions [6].

Comparative Analysis of Synthetic Approaches
MethodologyActivation Energy SourceTypical Reaction TimeAverage YieldEnvironmental Impact
Conventional Heating Thermal conduction/convection4 – 24 hours50 – 70%High (requires toxic solvents)
Microwave Irradiation Dielectric heating3 – 10 minutes80 – 98%Low (solvent-free / green solvents)
Ultrasound-Assisted Acoustic cavitation15 – 45 minutes75 – 90%Low (mild conditions)
Mechanochemical Mechanical milling/grinding30 – 60 minutes70 – 85%Very Low (zero solvent)

Data synthesized from recent advances in eco-friendly synthetic methodologies [6].

SynthWorkflow Start Starting Materials (Hydrazines + Dicarbonyls) Mix Green Solvent (DMSO:H2O 1:1) Start->Mix MW Microwave Irradiation (100°C, 350W, 3 min) Mix->MW Isolate Isolation (Filtration) MW->Isolate Product Pyrazole Derivative (Yield >85%) Isolate->Product

Fig 2. Microwave-assisted green synthesis workflow for pyrazole derivatives.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the oxidative coupling reaction for synthesizing 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones [6]. This protocol is designed as a self-validating system; in-process controls (IPCs) are embedded to confirm causality at each step.

Reagents & Materials:

  • (Hetero)aromatic aldehydes (1.0 mmol)

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol)

  • Potassium persulfate ( K2​S2​O8​ ) as oxidizing agent (1.5 mmol)

  • Solvent: DMSO : H2​O (1:1 v/v mixture, 4 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar or CEM Discover)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture:

    • In a 10 mL microwave-transparent quartz vial equipped with a magnetic stir bar, sequentially add the pyrazole-5-carboxamide derivative (1.0 mmol) and the selected aldehyde (1.0 mmol).

    • Causality Check: Adding the solid reagents before the solvent prevents adhesion to the vial walls, ensuring uniform molar distribution.

  • Solvent and Oxidant Addition:

    • Add 4 mL of the DMSO: H2​O (1:1) mixture. Stir for 1 minute at room temperature to achieve a homogenous suspension.

    • Add K2​S2​O8​ (1.5 mmol) in one portion.

    • Validation: The use of water enhances the solubility of the persulfate radical initiator, while DMSO solubilizes the organic precursors.

  • Microwave Irradiation:

    • Seal the vial with a Teflon-lined crimp cap.

    • Program the microwave reactor: Temperature: 100 °C, Power: 350 W, Ramp Time: 1 min, Hold Time: 3 minutes.

    • Causality Check: Microwave dielectric heating overcomes the activation energy barrier of the cyclization step almost instantaneously. Limit the hold time to 3 minutes to prevent thermal degradation of the newly formed pyrimidine ring.

  • In-Process Monitoring (TLC):

    • Rapidly cool the vial using compressed air (built-in reactor function) to <30 °C.

    • Perform Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).

    • Validation: If the starting material spot persists, do not increase time. Instead, verify the integrity of the oxidant, as persulfate degrades rapidly at high temperatures.

  • Isolation and Purification:

    • Pour the cooled reaction mixture into 20 mL of ice-cold distilled water.

    • Stir vigorously for 10 minutes until a solid precipitate forms.

    • Filter the precipitate under a vacuum, wash with cold water ( 3×5 mL) to remove residual DMSO and inorganic salts, and dry under a vacuum desiccator.

    • Yield Expectation: 80% to 98% based on the electronic nature of the aldehyde substituent [6].

Pharmacological Profiling of FDA-Approved Pyrazole Drugs

The translation of pyrazole synthesis into clinical success is evidenced by numerous FDA-approved therapeutics. The table below summarizes key quantitative and qualitative data for leading pyrazole-based drugs, highlighting the structural versatility of the scaffold [2] [7].

Drug NameTrade NamePrimary TargetIC 50​ / K i​ ValuePrimary Clinical Indication
Celecoxib CelebrexCOX-2 Enzyme~0.04 μ M (COX-2)Rheumatoid Arthritis, Osteoarthritis
Ibrutinib ImbruvicaBruton's Tyrosine Kinase (BTK)0.5 nMMantle Cell Lymphoma, CLL
Ruxolitinib JakafiJAK1 / JAK23.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis, Polycythemia Vera
Baricitinib OlumiantJAK1 / JAK25.9 nM (JAK1), 5.7 nM (JAK2)Rheumatoid Arthritis, Alopecia Areata
Pazopanib VotrientVEGFR-1/2/3, PDGFR10 nM (VEGFR-2)Renal Cell Carcinoma

Future Perspectives: Dual-Targeting Hybrids

The future of pyrazole drug discovery lies in rational polypharmacology. Recent studies have demonstrated the efficacy of pyrazole-hybrid molecules designed to simultaneously inhibit multiple pathways, such as dual COX-2 and EGFR inhibition in colorectal cancer models [8]. By integrating the 1,5-diaryl pyrazole pharmacophore with natural product derivatives (e.g., ar-turmerone), researchers have achieved synergistic suppression of tumor proliferation while mitigating the resistance mechanisms common in monotherapies [8].

As synthetic methodologies continue to evolve toward greener, highly efficient protocols, the chemical space of the pyrazole scaffold will expand, offering unprecedented opportunities for the development of highly selective, multi-targeted therapeutic agents.

References

  • Pyrazole and its biological activity. PharmaTutor Magazine. Available at:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at:[Link]

  • An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.org. Available at:[Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

Spectroscopic Analysis of N-Ethyl-5-Fluoropyrazole Compounds: A Comprehensive Guide to Structural Elucidation

Executive Summary Fluorinated pyrazoles represent a privileged scaffold in modern drug discovery and agrochemical development. The introduction of a fluorine atom at the C5 position of the pyrazole ring, coupled with an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles represent a privileged scaffold in modern drug discovery and agrochemical development. The introduction of a fluorine atom at the C5 position of the pyrazole ring, coupled with an N-ethyl substitution, profoundly alters the molecule's lipophilicity, metabolic stability, and electron density. For researchers and drug development professionals, the precise structural elucidation of these compounds is non-negotiable.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we will dissect the causality behind the spectroscopic behavior of N-ethyl-5-fluoropyrazole compounds, providing self-validating experimental protocols that ensure absolute confidence in your structural assignments.

Mechanistic Rationale for Spectroscopic Behavior

To accurately interpret the spectra of N-ethyl-5-fluoropyrazole (CAS 1392274-40-6) 1, one must first understand the competing electronic effects at play. The highly electronegative fluorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I), which heavily deshields the adjacent C5 carbon. However, fluorine also possesses lone pairs that participate in resonance (+R effect), donating electron density into the pyrazole π -system. This resonance effect paradoxically shields the C4 position.

Simultaneously, the N-ethyl group acts as a mild electron-donating group via hyperconjugation, influencing the chemical environment of the adjacent nitrogen (N1) and subtly shifting the electron distribution across the heterocyclic core. Understanding this push-pull dynamic is the key to mastering the multinuclear NMR and FT-IR data of these compounds.

Analytical_Workflow Sample N-Ethyl-5-Fluoropyrazole NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR IR ATR FT-IR Spectroscopy Sample->IR HRMS HRMS (ESI+) Analysis Sample->HRMS Validation Structural Validation NMR->Validation Connectivity IR->Validation Func. Groups HRMS->Validation Exact Mass

Analytical workflow for the structural elucidation of N-ethyl-5-fluoropyrazole compounds.

Multinuclear NMR Spectroscopy (1H, 13C, 19F)

Nuclear Magnetic Resonance (NMR) is the cornerstone of characterizing fluorinated heterocycles. The presence of the spin-1/2 19 F nucleus introduces complex scalar couplings ( J ) that split both proton and carbon signals, providing a rich, albeit challenging, dataset.

Spectral Signatures and Causality
  • 19 F NMR: The direct attachment of fluorine to the aromatic pyrazole ring typically results in a resonance between -115 and -130 ppm. The exact shift is highly solvent-dependent. We strictly utilize CDCl 3​ over DMSO-d 6​ for routine analysis; the high dielectric constant of DMSO induces solvent-solute dipole interactions that perturb the 19 F chemical shift, whereas CDCl 3​ preserves the intrinsic electronic state of the C-F bond.

  • 13 C NMR: The C5 carbon is highly deshielded (δ 153–160 ppm) due to the direct inductive effect of fluorine, as established in studies of 22. It appears as a massive doublet ( 1JCF​≈265 Hz). Conversely, C4 is shielded (δ 95 ppm) and shows a smaller, yet distinct, two-bond coupling ( 2JCF​≈22 Hz) 3.

Table 1: Representative NMR Data for N-Ethyl-5-Fluoropyrazole
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Mechanistic Rationale
1 H N-CH 2​ CH 3​ 1.40Triplet (t) 3JHH​=7.2 Standard vicinal aliphatic coupling.
1 H N-CH 2​ CH 3​ 4.05Quartet (q) 3JHH​=7.2 Deshielded by adjacent N1 atom.
1 H C4-H6.05Doublet (d) 3JHF​=4.5 Shielded by F (+R effect); coupled to F.
13 C C495.5Doublet (d) 2JCF​=22.0 Ortho-like shielding from C5-F resonance.
13 C C3138.2Doublet (d) 3JCF​=6.5 Meta-like weak coupling to C5-F.
13 C C5158.5Doublet (d) 1JCF​=265.0 Direct C-F bond; strong inductive deshielding.
19 F C5-F-125.0Doublet (d) 3JFH​=4.5 Direct attachment to pyrazole ring.
Protocol 1: Self-Validating Multinuclear NMR Acquisition

To eliminate ambiguity in carbon assignments, standard 1 H-decoupled 13 C NMR is insufficient. Quaternary fluorinated carbons (like C5) suffer from long T1​ relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement, often causing them to disappear into the baseline noise.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS).

  • 19 F Acquisition: Acquire a standard 19 F spectrum using a wide spectral window (+50 to -250 ppm) with CFCl 3​ as an external reference (0 ppm). Note the exact 3JFH​ coupling constant.

  • 13 C Acquisition (The Self-Validating Step): Acquire two separate 13 C spectra.

    • Run A: Standard 1 H-decoupled 13 C NMR with an extended relaxation delay ( D1​≥5 seconds) to ensure the C5 carbon fully relaxes between pulses.

    • Run B: 1 H and 19 F dual-decoupled 13 C NMR.

  • Validation Logic: Overlay Run A and Run B. Carbons that collapse from doublets (in Run A) to sharp singlets (in Run B) are unequivocally part of the fluorinated pyrazole core. The aliphatic N-ethyl signals must remain completely unchanged. Furthermore, the 3JHF​ coupling observed in the 1 H spectrum for C4-H must mathematically perfectly match the 3JFH​ observed in the 19 F spectrum. Any discrepancy instantly flags an impurity or misassignment.

Vibrational (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR confirms the functional group integrity. The C-F bond is highly polarized, resulting in a massive change in the dipole moment during vibration. Consequently, the C-F stretching mode produces one of the most intense bands in the IR spectrum, typically observed between 1100 and 1300 cm −1 4.

Protocol 2: ATR-FTIR Analysis

Step-by-Step Methodology:

  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 1–2 μ L of neat liquid (or 1 mg of solid) directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect the sample spectrum.

  • Validation Logic: We specifically use ATR rather than KBr pellets. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm −1 ) that can mask critical overtone bands or be misidentified as an N-H stretch (which should be absent in an N-substituted pyrazole). The absence of an N-H stretch, combined with a dominant C-F stretch at ~1210 cm −1 and aliphatic C-H stretches at 2950–2850 cm −1 , self-validates the N-alkylation and fluorination of the core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) provides the exact mass and formula confirmation. For N-ethyl-5-fluoropyrazole (C 5​ H 7​ FN 2​ ), the theoretical exact mass of the[M+H] + ion is 115.0671 Da.

Fragmentation Causality

Under collision-induced dissociation (CID), fluorinated pyrazoles exhibit highly predictable fragmentation pathways. The two primary neutral losses are:

  • Loss of HF (-20.006 Da): The highly stable C-F bond can be cleaved alongside an adjacent proton (often from the N-ethyl group or C4) to expel neutral hydrogen fluoride, yielding a highly conjugated pyrazolium ion at m/z 95.06.

  • Loss of Ethylene (-28.031 Da): The N-ethyl group undergoes a McLafferty-like rearrangement or direct β -hydride elimination to expel neutral ethylene gas, leaving a protonated 5-fluoropyrazole core at m/z 87.03.

MS_Fragmentation Parent [M+H]+ Ion m/z 115.06 LossHF Neutral Loss of HF (-20 Da) Parent->LossHF LossEt Neutral Loss of C2H4 (-28 Da) Parent->LossEt Ion1 m/z 95.06 [C5H6N2]+ LossHF->Ion1 Ion2 m/z 87.03 [C3H4FN2]+ LossEt->Ion2

Principal ESI-MS fragmentation pathways for 1-ethyl-5-fluoro-1H-pyrazole.

Protocol 3: HRMS Isotopic Validation

Step-by-Step Methodology:

  • Preparation: Dilute the analyte to 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Injection: Infuse directly into the ESI-TOF mass spectrometer at 10 μ L/min.

  • Validation Logic (The Self-Validating Step): Do not merely look at the exact mass. To ensure the trustworthiness of the HRMS data, employ a self-validating isotopic pattern check. The exact mass of the [M+H] + ion (m/z 115.0671) must be accompanied by a 13 C isotopic peak (m/z 116.0705) at exactly ~5.5% relative abundance (calculated for 5 carbon atoms). A deviation in this isotopic ratio immediately flags potential isobaric interference or detector saturation, prompting a recalibration of the injection volume.

Conclusion

The structural elucidation of N-ethyl-5-fluoropyrazole compounds requires a holistic, integrated approach. By understanding the underlying electronic causality—such as the resonance shielding of C4 and the inductive deshielding of C5—and by employing self-validating experimental protocols (like dual-decoupled 13 C NMR and isotopic HRMS validation), researchers can achieve absolute certainty in their analytical workflows. This rigorous methodology prevents costly downstream failures in drug development and ensures the highest standards of scientific integrity.

References

  • "1-ethyl-5-fluoro-1H-pyrazole | 1392274-40-6 - Sigma-Aldrich", Sigma-Aldrich,
  • "NEW PYRAZOLE DERIVATIVES WITH POTENTIAL LOCAL ANESTHETIC ACTIVITY", Revue Roumaine de Chimie,
  • "Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid
  • "Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds", New Journal of Chemistry (RSC Publishing),
  • "Efficient Access to Functionalized N‑Difluoromethylpyrazoles", PMC - NIH,

Sources

Exploratory

Structural Elucidation of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol: A Comprehensive Technical Guide

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Fluorinated pyrazoles, in particular, exhibit enhanced met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Fluorinated pyrazoles, in particular, exhibit enhanced metabolic stability, increased lipophilicity, and improved target binding affinities[1]. However, the synthesis of heavily substituted pyrazoles often yields complex mixtures of regioisomers.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting; it explains the causality behind experimental choices, demonstrating how orthogonal spectroscopic techniques (HRMS, 1D/2D NMR) interlock to eliminate structural ambiguity.

Molecular Architecture & Theoretical Framework

The molecule , (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (Chemical Formula: C₇H₁₁FN₂O), presents a fully substituted pyrazole ring.

The primary analytical challenge in pyrazole chemistry is distinguishing between regioisomers—specifically, determining the relative positions of the N-alkyl group and the ring substituents[2]. Because the pyrazole ring is fully substituted, tautomerism is blocked, simplifying the conformational landscape. However, the extreme electronegativity of the C5-fluorine atom drastically alters the local electron density, inducing profound chemical shift changes and complex spin-spin coupling networks ( nJCF​ ) that must be carefully mapped[3].

Experimental Workflows & Self-Validating Protocols

To establish a completely unambiguous structural assignment, we employ a sequential analytical workflow. The protocol is designed so that each technique independently validates the findings of the others.

Workflow Start Sample Prep (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS Aliquot 1 (MeOH) NMR1D 1D NMR (1H, 13C, 19F) Start->NMR1D Aliquot 2 (CDCl3) DataSync Data Synthesis & Regioisomer Validation HRMS->DataSync Formula: C7H11FN2O NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Spin System ID NMR2D->DataSync Connectivity Map StructConf Final Structural Elucidation DataSync->StructConf C-F Coupling & HMBC Validation

Figure 1: Analytical workflow for the structural elucidation of fluorinated pyrazoles.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.

  • Causality: Before mapping connectivity, the exact atomic composition must be verified to rule out defluorination or incomplete alkylation during synthesis.

  • Result: The calculated exact mass for [M+H]⁺ (C₇H₁₂FN₂O⁺) is 159.0934 Da. Observation of this exact mass within a < 2 ppm error margin confirms the molecular formula.

NMR Acquisition Parameters
  • Sample Prep: 20 mg of the analyte dissolved in 0.6 mL of CDCl₃ (99.8% D) with 0.03% v/v TMS. CDCl₃ is chosen over DMSO-d₆ to prevent the rapid chemical exchange of the -OH proton from masking its signal, while also providing a distinct solvent environment for the ethyl signals.

  • ¹⁹F NMR (376 MHz): Acquired with proton decoupling to collapse any small nJHF​ couplings, yielding a sharp, diagnostic singlet.

  • ¹³C NMR (100 MHz): Acquired using power-gated decoupling (zgpg30). Crucial Step: The relaxation delay (D1) is extended to 2.5 seconds to ensure the quaternary carbons (C3, C4, C5) fully relax, allowing for accurate observation of the critical C-F splitting patterns.

Spectroscopic Data & Structural Causality

¹H and ¹⁹F NMR: Primary Functional Group Identification

The ¹⁹F nucleus is highly sensitive and serves as an immediate diagnostic tool. The chemical shift of a fluorine atom directly attached to a pyrazole ring typically resonates between -120 and -130 ppm[4].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Value
¹⁹F -124.5s1FC5-F Confirms the presence of the heteroaromatic C-F bond.
¹H 1.35t ( J = 7.2 Hz)3HN-CH₂CH₃ Standard ethyl methyl group.
¹H 2.25s3HC3-CH₃ Allylic/heteroaromatic methyl.
¹H 4.05q ( J = 7.2 Hz)2HN-CH₂ CH₃Deshielded by the adjacent N1 atom.
¹H 4.50s2HC4-CH₂ OHDeshielded by the adjacent hydroxyl oxygen.
¹H 1.80br s1HC4-CH₂OH Broadness indicates chemical exchange; confirms the alcohol.
¹³C NMR: The C-F Spin-Spin Coupling Network

The true power of elucidating fluorinated heterocycles lies in the ¹³C NMR spectrum. Because ¹⁹F is 100% naturally abundant and has a spin of ½, it couples with the ¹³C nuclei across the pyrazole ring. The magnitude of the coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the nuclei[3]. This creates a self-validating map of the ring.

CarbonChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)AssignmentStructural Proof
C11.5s-C3-CH₃ Aliphatic methyl.
C14.8s-N-CH₂CH₃ Aliphatic methyl of the ethyl group.
C43.5s-N-CH₂ CH₃N-linked methylene.
C53.2d 3JCF​ = 4.0C4-CH₂ OH3-bond coupling confirms attachment to C4 (adjacent to C5-F).
C106.5d 2JCF​ = 18.5Pyrazole C4 2-bond coupling proves C4 is directly adjacent to the fluorinated carbon.
C145.2d 3JCF​ = 6.5Pyrazole C3 3-bond coupling proves C3 is two bonds away from the fluorinated carbon.
C152.8d 1JCF​ = 268.0Pyrazole C5 Massive 1-bond coupling definitively identifies the carbon bearing the fluorine atom.

2D NMR Connectivity Mapping (HMBC)

While the ¹³C C-F couplings prove the internal arrangement of the pyrazole carbons (C3-C4-C5), they do not definitively prove where the N-ethyl group is attached. Distinguishing between the 1-ethyl-5-fluoro and 1-ethyl-3-fluoro regioisomers requires Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[2].

HMBC detects long-range ( 2JCH​ and 3JCH​ ) proton-carbon couplings.

  • The Critical Regiochemical Proof: The methylene protons of the ethyl group (δ 4.05) show a strong 3JCH​ cross-peak to the fluorinated carbon (C5, δ 152.8). They do not show a strong correlation to C3 (δ 145.2), as that would be a 4JCH​ coupling, which is typically too weak to observe.

  • If the molecule were the 1-ethyl-3-fluoro isomer, the N-CH₂ protons would correlate to the non-fluorinated C5 carbon. The observed HMBC network definitively locks the ethyl group to N1, adjacent to the C5-F.

HMBC H_Et H (N1-CH2) C5 C5-F (152.8) H_Et->C5 3J_CH H_Me H (C3-Me) C3 C3 (145.2) H_Me->C3 2J_CH C4 C4 (106.5) H_Me->C4 3J_CH H_CH2OH H (C4-CH2) H_CH2OH->C3 3J_CH H_CH2OH->C4 2J_CH H_CH2OH->C5 3J_CH

Figure 2: Key HMBC correlations establishing the regiochemistry of the pyrazole core.

Conclusion

The structural elucidation of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol requires a multi-tiered analytical approach. By leveraging the massive 1JCF​ coupling in the ¹³C NMR to identify the C5 position, and subsequently using HMBC to map the 3JCH​ correlation from the N-ethyl protons to that exact fluorinated carbon, the regiochemistry is proven beyond a reasonable doubt. This self-validating methodology ensures high scientific integrity, preventing downstream failures in drug development pipelines caused by misassigned regioisomers.

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. University of Mississippi.
  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate.
  • Structure of 5-fluoropyrazole derivatives 38a–d and 39a–e. ResearchGate.
  • Fluorinated Pyrazoles and Indazoles. OUCI.

Sources

Foundational

Targeting the Deep Hydrophobic Pocket: Therapeutic Potential and Mechanistic Profiling of Pyrazole Methanol Derivatives

Executive Summary The pyrazole methanol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the fields of oncology and infectious diseases. Characterized by a planar, cyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole methanol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery, particularly in the fields of oncology and infectious diseases. Characterized by a planar, cyclic, conjugated system with 6 π-electrons, the pyrazole nucleus provides significant metabolic stability. Concurrently, the hydroxymethyl group offers a highly reactive site for the extension of terminal functional arms[1]. This technical whitepaper explores the therapeutic targets of pyrazole methanol derivatives, focusing on their mechanism of action as dual Tyrosine Kinase Inhibitors (TKIs) and their emerging utility as broad-spectrum antimicrobial agents.

Mechanistic Basis for Target Selectivity: Overcoming Kinase Resistance

A persistent challenge in targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the rapid emergence of resistance mutations within the ATP-binding cleft. Pyrazole methanol derivatives overcome this limitation through a distinct structure-activity relationship (SAR).

The Causality of the Extended Arm: By functionalizing the pyrazole methanol core with an extended terminal arm (frequently featuring an N-phenyl ring), these derivatives bypass the highly conserved ATP-binding site. Mechanistically, this extended arm is uniquely capable of orienting deep into buried hydrophobic pockets that are only accessible beyond specific steric gatekeeper residues—namely, Thr790 in EGFR and Val105 in VEGFR-2 [2][3].

Because this deep allosteric binding site is inaccessible to endogenous ATP, compounds targeting it do not compete with intracellular ATP concentrations. This results in superior activity profiles and high target selectivity indices, allowing these derivatives to function effectively as potent Type II or Type III kinase inhibitors[2].

Antimicrobial Mechanisms: Beyond kinase inhibition, substituted pyrazole methanols exhibit potent antimicrobial properties. The structural geometry of specific hybrids (e.g., pyrazole-thiazole or pyrazole-imidazole) allows them to intercalate or bind critical bacterial enzymes. These derivatives have been shown to inhibit Topoisomerase II/IV and DNA gyrase in pathogens such as Staphylococcus aureus and Escherichia coli, leading to catastrophic cell wall disruption and bacterial cell death[1].

Quantitative Pharmacological Profiling

To contextualize the efficacy of these derivatives, the following table summarizes the antiproliferative and kinase inhibitory profile of a lead 4-methoxyphenyl pyrazole methanol derivative (Compound 12) compared to standard FDA-approved reference drugs[2].

Target / Cell LineAssay TypeLead Pyrazole Methanol (IC₅₀ µM)Reference Drug (IC₅₀ µM)Reference Drug Name
EGFR Kinase Inhibition0.0710.063Erlotinib
VEGFR-2 Kinase Inhibition0.0980.041Sorafenib
HCT-116 (Colon)Cell Viability2.96N/A-
HepG-2 (Liver)Cell Viability3.74N/A-
MDA-231 (Breast)Cell Viability4.85N/A-
MCF-7 (Breast)Cell Viability7.81N/A-

Experimental Protocols: Synthesis and Biological Validation

As a Senior Application Scientist, I emphasize that every experimental protocol must function as a self-validating system. The following methodologies detail the synthesis of the pyrazole methanol core and the orthogonal biological validation required to confirm target engagement.

Protocol 1: Microwave-Assisted Synthesis of Pyrazole Methanol Precursors

Rationale: Microwave irradiation is selected over conventional thermal heating to overcome the thermodynamic barriers of 1,3-dicarbonyl condensation. This minimizes the degradation of sensitive hydrazine intermediates and adheres to green chemistry principles by accelerating reaction times[1].

  • Reagent Preparation: Combine the 1,3-dicarbonyl precursor (1.0 eq) and substituted hydrazine (1.1 eq) in a microwave-safe quartz vessel. Utilize a benign, protic solvent (e.g., ethanol) to influence the protonation state of the hydrazine and stabilize the enolization of the dicarbonyl[1].

  • Microwave Irradiation: Subject the mixture to microwave irradiation (150 W, 80°C) for 10–15 minutes. Monitor reaction progression via Thin Layer Chromatography (TLC).

  • Hydroxymethylation: To introduce the critical methanol moiety, react the resulting pyrazole intermediate with a formaldehyde solution in the presence of an organic solvent and an alkali liquor catalyst (e.g., NaOH) in a one-pot reaction[4].

  • Purification & Structural Validation: Extract the product, dry over anhydrous Na₂SO₄, and purify via flash column chromatography. Confirm the molecular structure using ¹H/¹³C NMR, specifically identifying the hydroxymethyl protons (typically appearing at δ 4.5–4.8 ppm) and the characteristic aromatic pyrazole protons[5].

Protocol 2: In Vitro Kinase Inhibition and Apoptosis Assay

Rationale: Validating dual EGFR/VEGFR-2 inhibition requires a robust workflow that correlates enzymatic blockade directly with cellular phenotypic outcomes (apoptosis).

  • Enzymatic TR-FRET Assay: Incubate recombinant EGFR and VEGFR-2 kinases with varying concentrations of the synthesized derivative (0.01 µM to 10 µM). Utilize Erlotinib and Sorafenib as positive controls to benchmark binding affinity[2][3].

  • Quantification: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the phosphorylated substrate. Calculate IC₅₀ values using non-linear regression analysis.

  • Cellular Validation: Treat target cancer cells (e.g., HepG-2) with the established IC₅₀ concentration of the compound for 48 hours[2].

  • Flow Cytometry (Self-Validation Step): Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. A valid, on-target compound must demonstrate a dose-dependent increase in the Annexin V+ populations[2].

Pathway and Workflow Visualizations

Mechanism PM Pyrazole Methanol Derivative ATP ATP Binding Site (Blocked) PM->ATP Steric Hindrance Gate Gatekeeper Residues (EGFR: Thr790 / VEGFR-2: Val105) PM->Gate Bypasses Hydro Deep Hydrophobic Pocket Gate->Hydro Extended Arm Penetration Kinase Kinase Inhibition (Type II/III) Hydro->Kinase Allosteric Modulation Apop Tumor Cell Apoptosis Kinase->Apop Signal Blockade

Figure 1: Mechanism of dual kinase inhibition by pyrazole methanol derivatives.

Workflow Syn 1. Microwave-Assisted Synthesis Pur 2. Hydroxymethylation & Purification Syn->Pur Val 3. NMR/TLC Structural Validation Pur->Val Assay 4. TR-FRET Kinase Inhibition Assay Val->Assay Flow 5. Annexin V Flow Cytometry Assay->Flow

Figure 2: End-to-end experimental workflow for synthesis and biological validation.

References

  • Design, Synthesis, and SAR Studies of Novel 4-Methoxyphenyl Pyrazole and Pyrimidine Derivatives as Potential Dual Tyrosine Kinase Inhibitors Targeting both EGFR and VEGFR-2 Source: ResearchGate URL:[Link]

  • CN113831333A - Synthetic method of sulfuryl pyraflufen Source: Google Patents URL
  • Clinical development of VEGFR-2 inhibitors Source: ResearchGate URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary In-Vitro Screening of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol

Abstract This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel pyrazole derivative, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol. Pyrazole scaffolds are of significant inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial in-vitro evaluation of the novel pyrazole derivative, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol. Pyrazole scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This document outlines a logical, tiered screening cascade designed to efficiently characterize the compound's cytotoxic profile and subsequently probe its putative primary biological activity. We present detailed, field-proven protocols for cytotoxicity assessment via the MTT assay and a hypothetical target-based screen against a protein kinase, a common target for pyrazole derivatives.[2][5] The experimental choices, data interpretation strategies, and next steps are rationalized to provide a self-validating system for decision-making in early-stage drug discovery.[6][7][8]

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with anti-inflammatory, analgesic, and antipyretic properties.[1][4] Modern research has expanded their therapeutic potential to include anticancer, antimicrobial, and antiviral applications.[2][3][5] The diverse biological activities of pyrazole derivatives stem from their ability to engage with a variety of biological targets, often through mechanisms like the inhibition of signal transduction pathways.[2]

The subject of this guide, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, is a novel entity. While no specific biological data for this compound exists in the public domain, its structural features—a substituted pyrazole core—warrant investigation. The purpose of a preliminary in-vitro screen is to efficiently gather foundational data on a compound's biological effects.[9][10] This initial screen serves two primary goals:

  • Assess General Cytotoxicity: To determine the concentration range at which the compound affects basic cellular viability. This is crucial for distinguishing specific biological effects from general toxicity.[11]

  • Identify Primary Activity: To test a hypothesis about the compound's mechanism of action. Given the prevalence of pyrazole derivatives as kinase inhibitors, this guide will use a generic protein kinase inhibition model as a plausible starting point for screening.[2][5]

This guide provides a structured approach to this screening process, emphasizing robust experimental design and data interpretation to enable informed go/no-go decisions.[7][8]

Compound Management and Preparation

2.1 Quality Assessment and Solubility Prior to any biological assay, the purity and identity of the test compound must be confirmed via analytical methods (e.g., LC-MS, NMR). The compound's solubility is a critical parameter. A stock solution, typically at a high concentration (e.g., 10-50 mM), should be prepared in a suitable solvent, most commonly dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept constant across all wells and should not exceed a level known to affect cell health (typically ≤0.5%).

2.2 Preparation of Working Solutions Serial dilutions of the stock solution are prepared in the appropriate assay buffer or cell culture medium to create a range of test concentrations. It is crucial to ensure the compound remains in solution at all working concentrations.

Tier 1: Cytotoxicity Profiling

The first step in any screening cascade is to evaluate the compound's effect on cell viability.[11] The MTT assay is a reliable, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[12][13] The assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

3.1 Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl[14] or pure DMSO)

  • Test compound stock solution (e.g., 20 mM in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol in complete medium. A typical concentration range for an initial screen might be 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "no-cell" blank wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12][14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[14] Gently mix on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background noise.[12]

3.2 Data Analysis and Presentation The percentage of cell viability is calculated for each concentration relative to the vehicle control:

  • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

The results should be plotted as a dose-response curve (Viability % vs. log[Compound Concentration]). The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%, can be determined using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol in A549 Cells (48h)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1088.1 ± 6.2
2552.3 ± 4.8
5021.5 ± 3.1
1005.7 ± 2.0
Calculated IC₅₀ ~26 µM

Tier 2: Primary Target-Based Screening

If the compound shows moderate to low cytotoxicity (e.g., IC₅₀ > 20 µM), the next step is to investigate its effect on a specific biological target.[6] Based on the pyrazole scaffold, a protein kinase is a logical hypothetical target. This section outlines a general workflow for assessing kinase inhibition.

4.1 Rationale for Target Selection and Assay Strategy Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, playing a central role in cellular signaling.[15] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. An in vitro biochemical kinase assay directly measures the compound's ability to inhibit the enzymatic activity of an isolated kinase.[15] A subsequent cell-based assay can then confirm if this inhibition translates to a functional effect within a cellular context.[16]

4.2 Experimental Workflow

G cluster_0 Tier 2: Target-Based Screening A Biochemical Assay: In-Vitro Kinase Inhibition B Determine Biochemical IC₅₀ A->B Quantify Activity E Decision Point: Correlate Biochemical and Cellular Data B->E Input Potency C Cellular Assay: Western Blot for Downstream Target D Assess Target Engagement in Cells C->D Analyze Protein Levels D->E Input Cellular Effect F F E->F Proceed to Selectivity Profiling

Caption: Tiered workflow for primary target-based screening.

4.3 Protocol 1: In-Vitro Biochemical Kinase Assay This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Add a reagent (e.g., ADP-Glo™) that first stops the kinase reaction and depletes the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which drives a luciferase-based reaction, generating a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the % inhibition relative to a no-compound control and determine the biochemical IC₅₀ value.

4.4 Protocol 2: Cellular Target Engagement via Western Blot To validate the biochemical findings, a Western blot is used to measure the phosphorylation status of a known downstream substrate of the target kinase in cells.[16][17] A reduction in the phosphorylated substrate upon compound treatment indicates target engagement.

Procedure:

  • Cell Treatment: Plate a relevant cell line (e.g., one that overexpresses the target kinase) and treat with various concentrations of the compound (centered around the biochemical IC₅₀) for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[17][18]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.[17][19]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).[17][19]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

    • Incubate with an HRP-linked antibody for 1 hour at room temperature.[19]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[19]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

4.5 Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Cascade cluster_target Target of Interest GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., BRAF) Receptor->TargetKinase Activates DownstreamKinase Downstream Kinase (e.g., MEK) TargetKinase->DownstreamKinase Phosphorylates Effector Effector Protein (e.g., ERK) DownstreamKinase->Effector pEffector p-ERK (Phosphorylated) Effector->pEffector Phosphorylation Response Cellular Response (Proliferation, Survival) pEffector->Response Leads to Compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Compound->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by the test compound.

Summary and Next Steps

This guide has outlined a foundational in-vitro screening cascade for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol. The tiered approach ensures that resources are used efficiently, starting with a broad assessment of cytotoxicity before moving to more specific, hypothesis-driven target-based assays.

Interpreting the Results:

  • High Cytotoxicity (IC₅₀ < 1 µM): The compound may be a potent cytotoxin. Further investigation into the mechanism of cell death (e.g., apoptosis assays) would be warranted.

  • Selective Activity: If the biochemical IC₅₀ is significantly lower than the cytotoxicity IC₅₀ (e.g., a >10-fold window), it suggests the compound's primary effect is due to on-target activity rather than general toxicity. This is a desirable outcome.

  • Correlation: A good correlation between the biochemical potency and the cellular target engagement potency strengthens the case for the compound's proposed mechanism of action.

Future Directions:

  • Selectivity Profiling: Test the compound against a panel of related kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigate the mode of inhibition (e.g., ATP-competitive or allosteric).

  • Lead Optimization: If the initial results are promising, medicinal chemistry efforts can be initiated to improve potency, selectivity, and drug-like properties.

References

  • Western Blotting Protocol - Cell Signaling Technology. (2005, June 15).
  • Current status of pyrazole and its biological activities - PMC.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 30).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - Oriental Journal of Chemistry.
  • Western Blotting Protocol (Fluorescent) - Cell Signaling Technology. (2022, March 15).
  • MTT Assay: Assessing Cell Proliferation.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • Western Blotting Protocol - CST | Cell Signaling Technology. (2005, June 15).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • WESTERN BLOTTING - Cell Signaling Technology.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • MTT assay protocol | Abcam.
  • The Importance of In Vitro Assays - Visikol. (2023, May 23).
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • How to Develop a Successful in vitro Screening Strategy.
  • How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol via 1,3-Dicarbonyl Condensation

Executive Summary Fluorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as core motifs in succinate dehydrogenase inhibitors (SDHIs) and targeted kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazoles are privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as core motifs in succinate dehydrogenase inhibitors (SDHIs) and targeted kinase inhibitors. The introduction of a fluorine atom at the C5 position of the pyrazole ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding affinity. This application note details a highly efficient, scalable, four-step synthetic protocol for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, starting from commercially available 1,3-dicarbonyl precursors.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-fluoro-1-alkylpyrazoles presents unique challenges. Direct electrophilic fluorination of the pyrazole core (e.g., using Selectfluor or DAST) is notoriously difficult, often yielding complex reaction mixtures or resulting in decomposition[1]. To bypass this limitation, we employ a self-validating sequence utilizing a halogen exchange (Halex) strategy:

  • Regioselective Pyrazole Core Assembly: The synthesis begins with the Knorr-type condensation of diethyl 2-acetylmalonate[2] with ethylhydrazine. The primary amino group of the hydrazine selectively attacks the highly electrophilic ketone carbonyl of the 1,3-dicarbonyl to form a hydrazone. Subsequent intramolecular cyclization by the secondary amine onto the malonate ester regioselectively yields the 1-ethyl-5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate core[3]. This avoids the need for late-stage alkylation, which typically produces inseparable regioisomeric mixtures.

  • Deoxychlorination: The enolic 5-hydroxy group is converted to a 5-chloro substituent using Phosphorus Oxychloride (POCl3) activated by a catalytic amount of DMF (Vilsmeier-Haack activation)[4].

  • Halex Fluorination: Because the pyrazole ring is electron-rich, standard nucleophilic aromatic substitution (SNAr) is sluggish. The reaction is driven by utilizing a large excess of spray-dried Potassium Fluoride (KF) in a highly polar aprotic solvent (sulfolane) at 150 °C[4].

  • Ester Reduction: The C4 ethyl ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). The robust pyrazole core and the newly installed C-F bond remain completely stable under these hydride reduction conditions.

Process Visualization

SynthesisWorkflow SM Diethyl 2-acetylmalonate + Ethylhydrazine Int1 Ethyl 1-ethyl-5-hydroxy-3-methyl -1H-pyrazole-4-carboxylate SM->Int1 Step 1: Cyclocondensation (EtOH, Reflux) Int2 Ethyl 5-chloro-1-ethyl-3-methyl -1H-pyrazole-4-carboxylate Int1->Int2 Step 2: Chlorination (POCl3, DMF, 110°C) Int3 Ethyl 1-ethyl-5-fluoro-3-methyl -1H-pyrazole-4-carboxylate Int2->Int3 Step 3: Halex Fluorination (KF, Sulfolane, 150°C) Target (1-Ethyl-5-fluoro-3-methyl -1H-pyrazol-4-yl)methanol Int3->Target Step 4: Ester Reduction (LiAlH4, THF, 0°C)

Fig 1: Four-step synthetic workflow for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol.

Experimental Protocols

Step 1: Regioselective Cyclocondensation

Objective: Synthesis of Ethyl 1-ethyl-5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate.

  • Charge a dry 500 mL round-bottom flask with diethyl 2-acetylmalonate (50.0 g, 231 mmol)[2] and absolute ethanol (250 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (25.7 g, 254 mmol) followed by the portion-wise addition of ethylhydrazine oxalate (34.7 g, 231 mmol). Causality: Triethylamine liberates the free hydrazine base in situ, preventing premature side reactions and controlling the exotherm.

  • Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the dicarbonyl spot is entirely consumed.

  • Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (300 mL) and water (200 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to afford the product as a pale yellow solid.

Step 2: Deoxychlorination

Objective: Synthesis of Ethyl 5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate[4].

  • In a 250 mL flask equipped with a scrubber system, suspend the Step 1 intermediate (40.0 g, 202 mmol) in POCl3 (155 g, 1.01 mol).

  • Add N,N-Dimethylformamide (DMF) (0.5 mL) as a catalyst. Causality: DMF reacts with POCl3 to generate the Vilsmeier-Haack intermediate, which drastically accelerates the chlorination of the enolic hydroxyl group.

  • Heat the mixture to 110 °C for 6 hours.

  • IPC: Monitor by HPLC. The 5-hydroxy tautomer must be <1% to proceed.

  • Cool the mixture to room temperature and carefully pour it dropwise over crushed ice (500 g) with vigorous stirring to quench excess POCl3.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL). Wash the combined organics with saturated aqueous NaHCO3 until pH 7 is reached, dry over MgSO4, and evaporate to yield the chlorinated intermediate.

Step 3: Halex Fluorination

Objective: Synthesis of Ethyl 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylate[4].

  • Into a rigorously dried 250 mL pressure reactor, add the Step 2 intermediate (35.0 g, 161 mmol), spray-dried Potassium Fluoride (28.1 g, 484 mmol), and anhydrous sulfolane (150 mL).

  • Causality: Spray-dried KF provides a critically high surface area, and sulfolane stabilizes the naked fluoride ion. Strict anhydrous conditions are mandatory; trace water will cause the fluoride anion to act as a base, leading to hydrolysis back to the 5-hydroxy derivative rather than substitution.

  • Seal the reactor and heat to 150 °C for 18 hours with vigorous mechanical stirring.

  • IPC: Monitor by GC-MS or HPLC. Expect >95% conversion.

  • Cool to room temperature, dilute with water (400 mL), and extract with Methyl tert-butyl ether (MTBE) (3 x 150 mL).

  • Wash the MTBE layer with water (3 x 100 mL) to remove residual sulfolane. Dry and concentrate to afford the fluorinated ester.

Step 4: Ester Reduction

Objective: Synthesis of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol.

  • Charge a flame-dried 500 mL flask with anhydrous THF (200 mL) and cool to 0 °C under an argon atmosphere.

  • Carefully add Lithium Aluminum Hydride (LiAlH4) (4.5 g, 119 mmol) in portions.

  • Dissolve the Step 3 intermediate (24.0 g, 120 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH4 suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • IPC: Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the ester.

  • Self-Validating Workup (Fieser Method): Quench sequentially at 0 °C with 4.5 mL water, 4.5 mL 15% NaOH, and 13.5 mL water. Causality: This specific stoichiometric quench produces granular aluminum salts that are easily filtered, preventing the formation of unworkable emulsions.

  • Filter the salts through a Celite pad, wash with THF, and concentrate the filtrate to yield the final target compound as a white crystalline solid.

Quantitative Data Summary

StepTransformationKey ReagentsTimeTempIsolated Yield (%)Purity (HPLC)
1 CyclocondensationDiethyl 2-acetylmalonate, Ethylhydrazine4 h78 °C85%>98%
2 DeoxychlorinationPOCl3, DMF (cat.)6 h110 °C92%>97%
3 Halex FluorinationKF (spray-dried), Sulfolane18 h150 °C78%>95%
4 Ester ReductionLiAlH4, THF2 h0 °C to RT88%>99%

References

  • [1] Götzinger, A. C., & Müller, T. J. J. New Synthesis of Fluorinated Pyrazoles. Organic Letters, ACS Publications. 1

  • [3] Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. 3

  • [2] Diethyl 2-(2-Oxopropyl)malonate | 23193-18-2 (Diethyl 2-acetylmalonate). Benchchem. 2

  • [4] CN112174891A - Preparation method of penflufen metabolite. Google Patents. 4

Sources

Application

experimental protocol for Knorr pyrazole synthesis of fluorinated compounds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, regioselective control, and self-validating experimental workflows for the synthesis of trifluoromethyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, regioselective control, and self-validating experimental workflows for the synthesis of trifluoromethylated pyrazoles.

Introduction & Mechanistic Rationale

Fluorinated organic compounds, particularly trifluoromethylated pyrazoles, exhibit remarkable utility in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and potent therapeutic efficacy. Prominent examples include the FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs) celecoxib and mavacoxib. The classical construction of these scaffolds relies on the Knorr pyrazole synthesis, a cyclocondensation between a fluorinated 1,3-dicarbonyl compound and a hydrazine derivative 1.

The Causality of Regioselectivity: The incorporation of a strongly electron-withdrawing trifluoromethyl (–CF₃) group fundamentally alters the electrophilicity of the 1,3-dicarbonyl system. The carbonyl carbon adjacent to the –CF₃ group becomes highly electrophilic. In the presence of an asymmetric hydrazine (e.g., an aryl hydrazine), the more nucleophilic nitrogen preferentially attacks this highly electrophilic carbonyl. This kinetic preference directs the formation of the hydrazone intermediate, which subsequently undergoes a 5-exo-trig cyclization and dehydration to yield the 3-(trifluoromethyl)pyrazole as the major regioisomer. Conversely, thermodynamic control or extreme steric hindrance can push the pathway toward the 5-(trifluoromethyl)pyrazole 2.

Experimental Workflow & Pathway Logic

The following diagram illustrates the logical flow of the Knorr pyrazole synthesis, highlighting the critical intermediate checkpoints that dictate regioselectivity.

KnorrSynthesis Dicarbonyl Fluorinated 1,3-Dicarbonyl (Keto-Enol Equilibrium) Condensation Nucleophilic Attack (Acid Catalyzed) Dicarbonyl->Condensation Hydrazine Hydrazine Derivative (Aryl/Alkyl-NH-NH2) Hydrazine->Condensation Hydrazone Hydrazone Intermediate (Regioselectivity Checkpoint) Condensation->Hydrazone Cyclization 5-exo-trig Cyclization & Dehydration Hydrazone->Cyclization Isomer3 3-(Trifluoromethyl)pyrazole (Major Isomer - Kinetic) Cyclization->Isomer3 Favored by strong EWG Isomer5 5-(Trifluoromethyl)pyrazole (Minor Isomer - Thermodynamic) Cyclization->Isomer5 Steric/Thermodynamic factors

Figure 1: Mechanistic workflow of the regioselective Knorr pyrazole synthesis of fluorinated targets.

Quantitative Data: Solvent Effects on Kinetics and Regioselectivity

Recent optimizations utilizing benchtop ¹⁹F NMR spectroscopy have demonstrated that the kinetics of the Knorr pyrazole cyclocondensation are heavily influenced by reaction solvents 1. Protic solvents disrupt the intramolecular hydrogen bonding of the 1,3-dicarbonyl enol tautomer, increasing the relative concentration of the more reactive ketone tautomer.

Table 1: Influence of Solvent on Keto-Enol Ratio and Regioselectivity

SolventDielectric Constant (ε)Keto-Enol Ratio (Approx.)Relative Reaction RateRegioselectivity (3-CF₃ : 5-CF₃)
Ethanol (EtOH) 24.51 : 4Fast> 95 : 5
Methanol (MeOH) 32.71 : 3Very Fast> 95 : 5
Acetonitrile (MeCN) 37.51 : 1.5Moderate90 : 10
Toluene 2.41 : 10Slow85 : 15

Note: Data trends reflect the stabilization of the transition state and the direct dependence of the reaction rate on the ketone tautomer concentration.

Experimental Protocol: Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-pyrazoles

This protocol is designed as a self-validating system . By utilizing benchtop ¹⁹F NMR, researchers can quantitatively track the consumption of the starting materials and the formation of the specific regioisomer without relying on destructive or time-consuming workups 3.

Reagents & Equipment
  • Electrophile: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv, 10 mmol)

  • Nucleophile: 4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv, 11 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 equiv, 1 mmol)

  • Equipment: 50 mL round-bottom flask, reflux condenser, benchtop ¹⁹F NMR spectrometer.

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution Dissolve the fluorinated 1,3-dicarbonyl (10 mmol) in 20 mL of absolute ethanol in the round-bottom flask.

  • Causality: Ethanol is selected as a protic solvent because it facilitates the protonation of the carbonyl oxygen, enhancing electrophilicity, and stabilizes the highly polar hydrazone intermediate, driving the equilibrium forward.

Step 2: Hydrazine Addition Add the aryl hydrazine hydrochloride (11 mmol) and TsOH·H₂O (1 mmol) portion-wise at room temperature while stirring.

  • Causality: Utilizing the hydrochloride salt of the hydrazine prevents premature oxidation of the reagent. The combination of the HCl salt and TsOH provides a mild, in-situ acidic environment that catalyzes the initial nucleophilic attack without causing degradation of the fluorinated precursor 4.

Step 3: Cyclocondensation Attach the reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2 to 4 hours.

Step 4: In-Process Self-Validation (¹⁹F NMR) After 2 hours, withdraw a 0.1 mL aliquot, dilute with 0.5 mL of non-deuterated ethanol, and analyze via benchtop ¹⁹F NMR.

  • Validation Checkpoint: The starting 1,3-dicarbonyl exhibits distinct shifts for the keto (~ -76 ppm) and enol (~ -78 ppm) forms. The disappearance of these peaks and the emergence of a single major peak at ~ -62 ppm confirms the successful formation of the 3-(trifluoromethyl)pyrazole. If a secondary peak at ~ -58 ppm is prominent, it indicates the formation of the undesired 5-isomer. Continue refluxing until the starting material peaks are entirely consumed.

Step 5: Quenching & Extraction Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL) to neutralize the acid catalyst. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

Step 6: Purification Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-CF₃ regioisomer.

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl)
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

Sources

Method

Application Note: Purification of (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol via Dual-Solvent Recrystallization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a causality-driven, self-validating protocol for the isolation and purification of a highly functionalized fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a causality-driven, self-validating protocol for the isolation and purification of a highly functionalized fluorinated pyrazole building block.

Introduction & Chemical Context

The compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (CAS: 1823422-07-6) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals[],[2].

The purification of this specific molecule requires a nuanced approach due to its amphiphilic structural features. The hydroxymethyl group at the C4 position acts as a strong hydrogen bond donor and acceptor, promoting solubility in polar solvents. Conversely, the C5-fluoro, C3-methyl, and N1-ethyl substituents impart significant lipophilic character and disrupt standard crystal packing[3]. Because of these competing solubility profiles, single-solvent recrystallization often fails, leading to either complete dissolution at low temperatures or rapid precipitation of amorphous impurities. Therefore, a dual-solvent (solvent/anti-solvent) system is thermodynamically required to control the nucleation rate and ensure high-purity crystalline recovery[4],[5].

Thermodynamic Principles & Solvent Causality

Crystallization from a solution is a two-step thermodynamic process: nucleation (the birth of the crystal lattice) and crystal growth [5]. For pyrazole methanols, achieving a stable nucleation phase is uniquely challenging.

The "Oiling Out" Phenomenon: Fluorinated organic compounds often exhibit lower melting points than their non-fluorinated analogs due to the weak intermolecular van der Waals forces of fluorine. If the recrystallization solution reaches its supersaturation point at a temperature above the melting point of the solute, the compound will phase-separate as a supercooled liquid (an "oil") rather than a solid crystal[4].

Causality of Solvent Selection: To prevent oiling out, the solvent system must ensure that supersaturation occurs at a lower temperature. Ethyl acetate (EtOAc) and Hexane represent the optimal solvent/anti-solvent pair for pyrazol-4-yl methanols[6].

  • Ethyl Acetate (Good Solvent): Readily dissolves the polar pyrazole core and hydroxymethyl group at elevated temperatures.

  • Hexane (Anti-Solvent): Highly non-polar, forcing the lipophilic ethyl/methyl groups to aggregate as the temperature drops.

  • Boiling Point Synergy: The boiling points of EtOAc (77°C) and Hexane (68°C) are sufficiently close, preventing disproportionate evaporation during the hot anti-solvent titration phase[4].

Physicochemical Data & Solvent Matrix

Summarizing the quantitative data is critical for scaling the purification process. Table 1 outlines the target compound's profile, while Table 2 evaluates potential solvent systems.

Table 1: Physicochemical Profile of the Target Compound
PropertyValue / DescriptionImpact on Purification Strategy
Compound Name (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanolTarget API building block.
CAS Number 1823422-07-6Unique identifier for material sourcing[].
Molecular Weight 158.17 g/mol Used to calculate molar yields[3].
C4-Hydroxymethyl Polar, H-bond activeNecessitates a polar solubilizing agent (EtOAc).
C5-Fluoro Group Electron-withdrawing, lipophilicLowers melting point; increases risk of "oiling out".
Table 2: Solvent System Matrix for Pyrazole Methanols
Solvent System (Good / Anti)EfficacyMechanistic Rationale
Ethyl Acetate / Hexane Optimal Excellent polarity gradient. Highly cited for pyrazol-4-yl methanols[6].
Ethanol / Water Sub-optimalWater is difficult to remove during final vacuum drying; risks hydrate formation[4].
Dichloromethane / Pentane ModerateHigh volatility makes hot filtration difficult; rapid evaporation causes premature nucleation.

Experimental Workflow Visualization

The following logical workflow dictates the experimental procedure, including a built-in troubleshooting loop for the oiling-out phenomenon.

Recrystallization_Workflow Crude Crude Pyrazole Methanol (CAS 1823422-07-6) Dissolve 1. Dissolve in Hot EtOAc (Near Boiling Point) Crude->Dissolve Filter 2. Hot Gravity Filtration (Remove Insoluble Matter) Dissolve->Filter AntiSolvent 3. Titrate with Hot Hexane (Until Cloud Point Reached) Filter->AntiSolvent Cooling 4. Controlled Slow Cooling (Ambient to 0°C) AntiSolvent->Cooling Check Did Crystals Form Properly? Cooling->Check Oiling Oiling Out Detected: Reheat, Add EtOAc, Cool Slower Check->Oiling No (Amorphous Oil) Isolate 5. Vacuum Filtration & Cold Hexane Wash Check->Isolate Yes (Solid Crystals) Oiling->Cooling Retry Cooling Gradient Pure Pure (1-Ethyl-5-fluoro-3-methyl -1H-pyrazol-4-yl)methanol Isolate->Pure

Workflow for the recrystallization of fluorinated pyrazole methanols.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical state matches the expected outcome.

Step 1: Initial Dissolution

  • Transfer the crude (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of Ethyl Acetate (EtOAc) required to submerge the solid.

  • Heat the mixture gently on a hot plate to 70°C (just below the boiling point of EtOAc). Add EtOAc dropwise until the solid is just completely dissolved[4].

Step 2: Hot Filtration (Impurity Purge)

  • If the solution is discolored or contains suspended particulates, add 1-2% (w/w) activated decolorizing charcoal[5].

  • Perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed receiving flask. Causality: Pre-warming the flask prevents premature crystallization in the funnel stem[5].

Step 3: Anti-Solvent Titration

  • Maintain the receiving flask at 70°C.

  • Slowly add hot Hexane (60°C) dropwise while stirring continuously.

  • Stop the addition the exact moment the solution becomes persistently turbid (the "cloud point")[4].

  • Add 1-2 drops of hot EtOAc to re-clarify the solution. This ensures the mixture is perfectly saturated at the boiling point.

Step 4: Controlled Nucleation and Cooling

  • Remove the flask from the heat source. Place it on an insulated surface (e.g., a cork ring) to ensure a slow, gradual temperature drop to ambient room temperature (approx. 20-25°C)[4]. Do not disturb or agitate the flask during this phase.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize the crystal yield[4].

Step 5: Isolation and Drying

  • Collect the newly formed crystals via vacuum filtration using a Büchner funnel[4],[5].

  • Wash the filter cake with a small volume of ice-cold Hexane to displace any residual mother liquor containing soluble impurities[5].

  • Transfer the crystals to a watch glass and dry in a vacuum desiccator overnight to remove all residual solvent.

Troubleshooting: Resolving "Oiling Out"

If the compound separates as a cloudy oil at the bottom of the flask during Step 4, the system has failed to nucleate properly.

  • Immediate Action: Reheat the flask until the oil completely redissolves into a homogenous solution.

  • Correction: Add 5-10% more EtOAc to the mixture. This lowers the temperature at which supersaturation occurs, pushing it below the compound's melting point[4].

  • Seeding: If available, add a microscopic seed crystal of pure (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol when the solution is just above room temperature to force heterogeneous nucleation.

Protocol Validation & Quality Control

To ensure this protocol acts as a self-validating system, the purified product must be subjected to the following analytical checks before use in downstream synthesis:

  • Yield Calculation: Weigh the dried product and calculate the percentage recovery relative to the crude input[5]. A successful recrystallization should yield 65-80% recovery.

  • Melting Point Determination: A sharp melting point range (≤ 2°C variance) confirms the removal of crystal lattice impurities[5].

  • HPLC/LC-MS Analysis: Run an analytical HPLC trace (e.g., C18 column, Water/Acetonitrile gradient) to confirm >98% purity and verify the molecular weight (M+H = 159.17)[6].

References

  • Tata Institute of Fundamental Research (TIFR). "Purification of the product: Recrystallization Principles." TIFR Educational Resources. Available at: [Link]

  • MDPI Pharmaceuticals. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." MDPI Open Access Journals. Available at: [Link]

Sources

Application

anti-inflammatory assays for novel pyrazole compounds

Application Note & Protocol Guide Title: A Comprehensive Guide to In Vitro and In Vivo Anti-inflammatory Assays for the Evaluation of Novel Pyrazole Compounds Abstract The pyrazole scaffold is a cornerstone in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Title: A Comprehensive Guide to In Vitro and In Vivo Anti-inflammatory Assays for the Evaluation of Novel Pyrazole Compounds

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its utility in developing potent anti-inflammatory agents, exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] The development of novel pyrazole derivatives requires a robust and logical pipeline of assays to characterize their biological activity, elucidate their mechanism of action, and predict their therapeutic potential. This guide provides a detailed overview and step-by-step protocols for a suite of essential in vitro and in vivo assays tailored for researchers, scientists, and drug development professionals working with this promising class of compounds. We delve into the causality behind experimental choices, from initial enzymatic screens to complex cell-based signaling analyses and established animal models of inflammation, ensuring a self-validating system for the comprehensive evaluation of novel anti-inflammatory pyrazoles.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[3] While acute inflammation is a protective process, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Key mediators of the inflammatory cascade include prostaglandins, leukotrienes, pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and reactive nitrogen species like nitric oxide (NO).[1]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Especially selective inhibition of the inducible COX-2 isoform over the constitutive COX-1.[1][5]

  • Suppression of Pro-inflammatory Cytokines: Downregulating the production of mediators like TNF-α and IL-6.[1]

  • Modulation of Intracellular Signaling: Interfering with pro-inflammatory signaling cascades such as NF-κB and MAPKs.[1][6][7]

This document outlines a strategic, tiered approach to screening and characterizing novel pyrazole compounds, progressing from high-throughput enzymatic assays to more complex cell-based and whole-organism models.

The Assay Cascade: From Target to Organism

A logical progression of assays is critical for efficient drug discovery. The workflow should begin with specific, target-based assays to identify active compounds and then move to more physiologically relevant models to confirm efficacy and understand the mechanism of action.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assays Enzymatic Enzymatic Assays (COX-1/2, 5-LOX) CellBased Cell-Based Assays (NO, Cytokines, Signaling) Enzymatic->CellBased Confirm cellular activity & initial mechanism Acute Acute Inflammation Model (Carrageenan Paw Edema) CellBased->Acute Assess efficacy in a whole organism Chronic Chronic Inflammation Model (CFA-Induced Arthritis) Acute->Chronic Evaluate efficacy in chronic disease model

Caption: A typical workflow for evaluating anti-inflammatory compounds.

Section I: In Vitro Enzymatic Assays

These assays provide the first critical assessment of a compound's direct interaction with a purified enzyme target. They are ideal for high-throughput screening and for determining potency (IC50) and selectivity.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay
  • Scientific Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation.[2] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1][8] This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

G cluster_0 Arachidonic Acid Cascade cluster_1 COX Pathway cluster_2 LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX->LTs Pyrazole_COX Pyrazole (e.g., Celecoxib) Pyrazole_COX->COX Pyrazole_LOX Pyrazole (Dual Inhibitors) Pyrazole_LOX->LOX

Caption: The arachidonic acid inflammatory cascade.

  • Experimental Protocol (Colorimetric): This protocol is adapted from commercially available COX inhibitor screening kits.

    • Reagent Preparation:

      • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

      • Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the supplier's instructions and keep on ice.

      • Prepare a solution of Heme co-factor in the Assay Buffer.

      • Prepare the Arachidonic Acid (Substrate) solution.

      • Prepare the Colorimetric Substrate solution (contains a peroxidase and a chromogen like TMPD).

    • Assay Procedure (96-well plate format):

      • Add 150 µL of Assay Buffer to "Blank" wells.

      • Add 10 µL of solvent (e.g., DMSO) to "100% Initial Activity" wells.

      • Add 10 µL of a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to "Inhibitor Control" wells.

      • Add 10 µL of novel pyrazole compounds at various concentrations (e.g., 0.01 µM to 100 µM) to "Test" wells.

      • To all wells except the "Blank", add 10 µL of Heme and 10 µL of the respective enzyme (COX-1 or COX-2).

      • Incubate the plate for 10 minutes at 37°C.

      • Initiate the reaction by adding 20 µL of Arachidonic Acid substrate to all wells.

      • Incubate for 2 minutes at 37°C.

      • Add 20 µL of the Colorimetric Substrate solution to all wells to detect the prostaglandin product.

      • Shake the plate for 1-2 minutes and measure the absorbance at 590 nm using a plate reader.

    • Data Analysis:

      • Subtract the "Blank" absorbance from all other readings.

      • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Test) / Absorbance of 100% Activity] x 100

      • Plot percent inhibition versus the log of compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).

      • Calculate the Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.[5]

ParameterCOX-1COX-2
Enzyme Source Ovine Ram Seminal VesiclesHuman Recombinant
Typical IC50 (Celecoxib) ~15 µM~0.04 µM[1]
Typical IC50 (Indomethacin) ~0.1 µM~1.5 µM
Selectivity Goal High IC50Low IC50 (SI > 10)
5-Lipoxygenase (5-LOX) Inhibition Assay
  • Scientific Principle: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[1][9] Inhibition of 5-LOX can reduce the production of these pro-inflammatory molecules.[10] This assay quantifies the ability of test compounds to inhibit purified 5-LOX.

  • Experimental Protocol (Fluorometric): This protocol is based on the principles of fluorometric 5-LOX inhibitor screening kits.

    • Reagent Preparation:

      • Prepare LOX Assay Buffer.

      • Reconstitute purified human 5-LOX enzyme and keep on ice.

      • Prepare the LOX Substrate (e.g., arachidonic acid).

      • Prepare the LOX Probe, a non-fluorescent molecule that becomes fluorescent upon reacting with the hydroperoxy products of the LOX reaction.

    • Assay Procedure (96-well white plate format):

      • Add 50 µL of LOX Assay Buffer to all wells.

      • Add 2 µL of solvent to "Enzyme Control" wells.

      • Add 2 µL of a reference inhibitor (e.g., Zileuton) to "Inhibitor Control" wells.

      • Add 2 µL of novel pyrazole compounds at various concentrations to "Test" wells.

      • Add 20 µL of 5-LOX enzyme solution to all wells.

      • Add 20 µL of LOX Probe to all wells.

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Initiate the reaction by adding 10 µL of LOX Substrate.

      • Immediately begin measuring fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 10-20 minutes.

    • Data Analysis:

      • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

      • Calculate the percent inhibition for each compound concentration: % Inhibition = [(Slope of Enzyme Control - Slope of Test) / Slope of Enzyme Control] x 100

      • Plot percent inhibition versus the log of compound concentration to determine the IC50 value.

Section II: In Vitro Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on inflammatory pathways within a whole cell. These assays account for factors like cell permeability and off-target effects. The murine macrophage cell line RAW 264.7 is a standard model, as it can be robustly stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response.[11]

Nitric Oxide (NO) Production - The Griess Assay
  • Scientific Principle: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of NO, a pro-inflammatory mediator.[1] NO is highly unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium.[12] The Griess assay is a simple colorimetric method that measures the concentration of nitrite as an indirect measure of NO production.[13][14][15]

  • Experimental Protocol:

    • Cell Culture and Plating:

      • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

      • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment:

      • Remove the old medium.

      • Add fresh medium containing the novel pyrazole compounds at various concentrations. Pre-incubate for 1-2 hours.

      • Stimulate inflammation by adding LPS (final concentration of 1 µg/mL) to all wells except the "Unstimulated Control".

      • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • Griess Reaction:

      • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

      • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in fresh culture medium.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all samples and standards.[13]

      • Incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells.[13]

      • A purple color will develop. Measure the absorbance at 540 nm within 30 minutes.

    • Data Analysis:

      • Plot the standard curve of absorbance versus nitrite concentration.

      • Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

      • Calculate the percent inhibition of NO production relative to the "LPS-only" control.

      • Note: It is crucial to perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.[16]

Pro-inflammatory Cytokine Quantification - ELISA
  • Scientific Principle: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are central to the inflammatory response.[3][17] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines secreted by cells into the culture medium.[18] The sandwich ELISA format is most common, where the target cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody.[19]

  • Experimental Protocol (General Sandwich ELISA for TNF-α):

    • Sample Generation:

      • Use the same culture supernatants generated in the Nitric Oxide assay protocol (Section 4.1, steps 1-2).

    • ELISA Procedure (using a commercial kit):

      • The wells of the 96-well plate are pre-coated with a capture antibody specific for TNF-α.

      • Add 100 µL of standards and samples (supernatants) to the appropriate wells.

      • Incubate for 2 hours at room temperature. The TNF-α in the sample binds to the capture antibody.

      • Wash the plate 4-5 times with the provided Wash Buffer to remove unbound material.

      • Add 100 µL of a biotin-conjugated detection antibody specific for a different epitope on TNF-α.

      • Incubate for 1 hour. The detection antibody binds to the captured TNF-α.

      • Wash the plate.

      • Add 100 µL of Avidin-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes. Avidin binds strongly to biotin.

      • Wash the plate to remove unbound enzyme.

      • Add 100 µL of TMB Substrate solution. A blue color develops in proportion to the amount of bound enzyme.

      • Incubate for 15-20 minutes in the dark.

      • Stop the reaction by adding 50 µL of Stop Solution. The color will change to yellow.

      • Measure the absorbance at 450 nm.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.

      • Use the standard curve to determine the concentration of TNF-α in each sample.

      • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Inflammatory Signaling Pathway Analysis
  • Scientific Principle: The NF-κB and MAPK signaling pathways are master regulators of inflammatory gene expression, including iNOS and pro-inflammatory cytokines.[7][20][21] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[22] Inflammatory stimuli like LPS lead to the phosphorylation and degradation of IκB, allowing the active NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[23] Many anti-inflammatory compounds act by inhibiting this process.[1] Western blotting can be used to measure the phosphorylation of key proteins (e.g., IκB, p65, p38 MAPK) as a marker of pathway activation.[16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) Pyrazole Novel Pyrazole Compound Pyrazole->IKK Inhibition

Caption: The canonical NF-κB signaling pathway.

  • Experimental Workflow (Western Blot):

    • Cell Lysis: Culture and treat RAW 264.7 cells as described previously, but for a shorter duration (e.g., 15-60 minutes) to capture peak signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, or β-actin as a loading control).

      • Wash, then incubate with a secondary antibody conjugated to HRP.

    • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the extent of pathway activation. Compare treated samples to the LPS-only control.

Section III: In Vivo Animal Models

In vivo models are indispensable for evaluating a compound's anti-inflammatory efficacy in a complex biological system, providing insights into its pharmacokinetics and overall safety. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.

Carrageenan-Induced Paw Edema in Rats
  • Scientific Principle: This is a widely used and well-characterized model of acute inflammation.[24][25][26] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response.[26] The early phase (1-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily mediated by prostaglandins, involving the induction of COX-2.[26][27] Inhibition of edema in the late phase is a strong indicator of NSAID-like activity.

  • Experimental Protocol:

    • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

      • Group II: Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, p.o.)[26]

      • Group III-V: Test Groups (Novel pyrazole compound at different doses, p.o.)

    • Procedure:

      • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

      • Administer the vehicle, reference drug, or test compound orally.

      • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

      • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis:

      • Calculate the edema volume at each time point: Edema = Paw Volume (t) - Paw Volume (0).

      • Calculate the percent inhibition of edema for each group at the peak time point (usually 3 or 5 hours): % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
  • Scientific Principle: This model is used to evaluate compounds in a chronic inflammatory setting that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage destruction, and immune cell infiltration.[11][28] A single injection of CFA (containing heat-killed Mycobacterium tuberculosis) induces a robust, sustained inflammatory and arthritic response.[11]

  • Experimental Protocol:

    • Animal Acclimatization & Grouping: As described above.

    • Induction of Arthritis:

      • On Day 0, inject 0.1 mL of CFA into the subplantar region of the left hind paw of each rat (except for a "Normal" control group). This induces primary inflammation. A secondary, systemic arthritis develops in other joints after ~10-14 days.

    • Treatment:

      • Begin daily oral administration of vehicle, reference drug (e.g., Indomethacin or Piroxicam)[29], or test compounds from Day 0 or after the establishment of arthritis (e.g., Day 14) and continue for 21-28 days.

    • Parameter Measurement:

      • Paw Volume: Measure the volume of both the injected and non-injected paws every few days.

      • Arthritic Index: Score the severity of arthritis in all four paws based on a scale (e.g., 0=no redness/swelling, 4=severe inflammation and deformity).

      • Body Weight: Monitor body weight as a general indicator of health.

      • Biochemical/Histological Analysis: At the end of the study, collect blood to measure inflammatory markers (e.g., TNF-α, C-reactive protein) and harvest joints for histological analysis of inflammation and cartilage/bone erosion.[28]

    • Data Analysis:

      • Compare the changes in paw volume, arthritic score, and body weight between treated groups and the CFA control group over the treatment period.

      • Analyze biochemical and histological data to determine the compound's effect on systemic inflammation and joint protection.

Conclusion

The evaluation of novel pyrazole compounds for anti-inflammatory activity requires a multi-faceted approach. The protocols and workflows described in this guide provide a comprehensive framework for this process. By systematically progressing from high-throughput enzymatic assays to cell-based mechanistic studies and finally to validated in vivo models, researchers can effectively identify and characterize promising new drug candidates. This structured approach ensures that decisions are based on robust, reproducible, and physiologically relevant data, ultimately accelerating the journey from chemical synthesis to potential clinical application.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Bioorganic & Medicinal Chemistry, 25(21), 5891–5903.
  • A cell-based assay for screening lipoxygenase inhibitors. (2009). PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). MDPI. [Link]

  • In vivo Anti-Inflammatory and Anti-Arthritic Potential of Ethanolic Acacia modesta Extract on CFA-Induced Adjuvant Arthritic Rats. (n.d.). ResearchersLinks. [Link]

  • In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. (n.d.). PMC. [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). (n.d.). Bio-Techne. [Link]

  • Multiplex Human Cytokine ELISA Kit (Inflammatory). (n.d.). Anogen. [Link]

  • In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). (n.d.). ResearchGate. [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). PubMed. [Link]

  • Preliminary in vivo evaluation of anti-inflammatory activities of aqueous and ethanolic whole plant extracts of Phyllanthus fraternus on Carrageenan-induced Paw Oedema in Sprague-Dawley Rats. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC. [Link]

  • Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). (n.d.). Antibodies.com. [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. [Link]

  • In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression. (2018). PMC. [Link]

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers. [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. (2024). Taylor & Francis. [Link]

  • In-vitro and in-vivo antiarthritic activity of the ethanol extracts of leaves of Astragalus glycyphyllos in CFA-induced arthritis in rats. (2025). BioResources. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2003). MDPI. [Link]

  • In vivo Anti-Inflammatory and Anti-Arthritic Potential of Ethanolic Acacia modesta Extract on CFA"Induced Adjuvant Arthritic Rats. (n.d.). ProQuest. [Link]

  • Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis. (n.d.). PMC. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). PubMed. [Link]

  • Human Cytokines ELISA Kits. (n.d.). Biocompare. [Link]

  • 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. [Link]

  • Nitric Oxide Griess Assay. (n.d.). Bio-protocol. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC. [Link]

  • Mitogen-activated Protein Kinases in Inflammation. (2012). KoreaMed Synapse. [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). PMC. [Link]

  • NF-κB signaling in inflammation. (n.d.). MD Anderson Cancer Center. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications. [Link]

  • NF-κB: a key role in inflammatory diseases. (2001). JCI. [Link]

  • MAPK Signaling in Inflammatory Cytokines Pathways. (2024). YouTube. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC. [Link]

  • In vitro Cyclooxygenase inhibitory activity and GC-MS profiling of bioactive compounds in Bauhinia racemosa Lam. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). PMC. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). PAGEPress Publications. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazoles

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide range...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole scaffold allows for extensive chemical modification to fine-tune its biological activity. One of the most impactful strategies in this regard has been the introduction of fluorine atoms into the pyrazole molecule.

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool for medicinal chemists.[3] Its small size allows it to mimic hydrogen, while its high electronegativity can significantly alter the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.[4] These modifications can, in turn, have a profound impact on the molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced bioactivity.[3]

This guide provides a comparative study of fluorinated and non-fluorinated pyrazole derivatives, exploring how the strategic incorporation of fluorine can modulate their biological activity. We will delve into the mechanistic underpinnings of this "fluorine advantage," present comparative bioactivity data, and provide detailed experimental protocols for assessing the performance of these compounds.

The Physicochemical Impact of Fluorination on Pyrazole Derivatives

The introduction of fluorine can influence a pyrazole derivative's bioactivity through several key mechanisms:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH. This can influence how the molecule interacts with its biological target and its overall solubility and permeability.

  • Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. This is a critical factor for oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block metabolic pathways, increasing the drug's half-life and duration of action.[4]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule due to steric and electronic effects. This can lock the molecule into a bioactive conformation, leading to a higher affinity for its target.

  • Altered Target Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds and halogen bonds. These interactions can contribute to a tighter binding affinity and enhanced potency.

Comparative Bioactivity: A Data-Driven Analysis

Anticancer Activity

Fluorination has been shown to be a valuable strategy for enhancing the anticancer aotency of pyrazole derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Fluorinated Pyrazole-Benzothiazole HybridHT29 (Colon)3.17Axitinib>10[5]
PC3 (Prostate)4.52Axitinib>10[5]
A549 (Lung)6.77Axitinib>10[5]
Fluorinated Pyrazolo[3,4-d]pyrimidineHepG2 (Liver)0.71Erlotinib10.6[5]
Fluorinated Pyrazole Carbaldehyde DerivativeMCF7 (Breast)0.25Doxorubicin0.95[5]
Polysubstituted PyrazoleHOP-92 (Lung)1.61Sorafenib1.90[5]
Pyrazole-Pyrazoline HybridHepG22.09 ± 0.015-Fluorouracil19.01 ± 0.21[6]

Note: The data presented is for comparative purposes and IC50 values can vary based on assay conditions.

As the table illustrates, several fluorinated pyrazole derivatives exhibit potent anticancer activity, in some cases surpassing that of established anticancer drugs.[5][6] For example, a fluorinated pyrazole carbaldehyde derivative showed a significantly lower IC50 value against the MCF7 breast cancer cell line compared to doxorubicin.[5]

Antimicrobial Activity

The incorporation of fluorine has also been a successful strategy in the development of pyrazole-based antimicrobial agents. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater activity.

Compound/AntibioticStaphylococcus aureusEscherichia coliCandida albicansAspergillus flavusCitation
Fluorinated Pyrazole Derivative 21a7.8-7.82.9[7]
Pyrano[2,3-c] pyrazole 5c-6.25--[7]
Imidazo-pyridine pyrazole 18<1<1--[7]
Standard Antibiotic (Clotrimazole)-->7.8>7.8[7]

Note: MIC values are in µg/mL. '-' indicates data not available in the cited sources.

The data indicates that certain fluorinated pyrazole derivatives demonstrate significant antimicrobial activity. For instance, pyrazole derivative 21a displayed superior antifungal activity against Aspergillus flavus compared to the standard drug clotrimazole.[7]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of pyrazole derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[5]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[5]

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.[5][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[7][9]

Protocol:

  • Preparation of Microbial Inoculum: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the pyrazole stock solution to the first well of a row and perform serial two-fold dilutions across the plate.[7][9]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.[9]

  • Controls:

    • Positive Control: Wells containing a standard antibiotic or antifungal instead of the pyrazole compound.[9]

    • Negative Control (Growth Control): Wells containing broth and microbial inoculum but no test compound.

    • Sterility Control: Wells containing only sterile broth.[9]

  • Incubation: Incubate the plates at 35±1°C for 18-24 hours for bacteria and 48 hours for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which no visible growth (turbidity) of the microorganism is observed.[7][9]

Targeting Key Signaling Pathways: A Mechanistic Perspective

The enhanced bioactivity of fluorinated pyrazoles often stems from their ability to potently and selectively inhibit key enzymes involved in disease pathogenesis.

COX-2 Inhibition in Inflammation

Many pyrazole derivatives, most notably the FDA-approved drug Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10][11] The trifluoromethyl (-CF3) group in Celecoxib is crucial for its selective binding to the COX-2 active site.

COX2_Inhibition

Caption: Mechanism of phosphodiesterase inhibition by fluorinated pyrazoles.

Conclusion: The Future of Fluorinated Pyrazoles in Drug Development

The strategic incorporation of fluorine into the pyrazole scaffold is a proven and powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine can be leveraged to enhance the potency, selectivity, and pharmacokinetic profile of pyrazole-based drug candidates. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the rational design of fluorinated pyrazoles will undoubtedly lead to the development of novel and more effective therapeutics for a wide range of diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working to unlock the full potential of this remarkable class of compounds.

References

  • Benchchem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines.
  • Benchchem. (2025). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics.
  • Benchchem. (2025).
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. (2019). Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. [Link]

  • Benchchem. (2025).
  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • PMC. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • ResearchGate. (2026). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. [Link]

  • PubMed. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. [Link]

  • Nature. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PMC. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • PMC. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • PMC. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • ResearchGate. (2022). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

  • PMC. (2015). Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. [Link]

  • ResearchGate. (2024). Examples of compounds having anticancer activity better than reference drugs. [Link]

  • Semantic Scholar. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PMC. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

  • RSC Publishing. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • PMC. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link]

  • PubMed. (2011). Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. [Link]

  • ResearchGate. (2021). IC50 of the tested compounds against human hepatocellular carcinoma.... [Link]

  • MDPI. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]

  • PMC. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. [Link]

  • MDPI. (2013). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. [Link]

  • PubMed. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. [Link]

  • BMB Reports. (2024). Celecoxib is the only nonsteroidal anti-inflammatory drug to inhibit bone progression in spondyloarthritis. [Link]

Sources

Comparative

confirming the structure of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol derivatives

Resolving Regiochemistry in Fluorinated Pyrazoles: A Comparison Guide for the Structural Confirmation of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Derivatives Executive Summary & The Regiochemical Challenge The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Regiochemistry in Fluorinated Pyrazoles: A Comparison Guide for the Structural Confirmation of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Derivatives

Executive Summary & The Regiochemical Challenge

The synthesis of highly substituted pyrazole derivatives, such as (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, is a critical pathway in modern agrochemical and pharmaceutical development. However, these syntheses frequently yield a mixture of regiochemical isomers. Distinguishing between the 3-methyl-5-fluoro and 5-methyl-3-fluoro isomers represents a notorious analytical bottleneck.

Because the pyrazole core in these specific derivatives is fully substituted—lacking any direct protons on the C3, C4, or C5 ring carbons—traditional structural elucidation relies heavily on peripheral long-range couplings. This guide objectively compares the performance of Platform A (Standard Multi-Nuclear NMR & HRMS) against Platform B (Advanced 19 F-Centric NMR & Single-Crystal X-Ray Diffraction) , providing drug development professionals with a definitive, self-validating workflow for structural confirmation.

Mechanistic Causality: Why Traditional Methods Fall Short

In (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, the C3, C4, and C5 positions are occupied by a methyl, hydroxymethyl, and fluorine atom, respectively.

When relying solely on 1 H and 13 C NMR, the absence of aromatic ring protons dictates that 2D HMBC (Heteronuclear Multiple Bond Correlation) must bridge the structural gap using the peripheral N-ethyl, C3-methyl, and C4-hydroxymethyl protons. However, distinguishing a 3JCH​ coupling from a 4JCH​ coupling across the heteroaromatic ring is often ambiguous and prone to interpretation bias.

Conversely, Fluorine-19 ( 19 F) offers a 100% natural abundance, a high gyromagnetic ratio, and a massive chemical shift range[1]. By pivoting to a methodology that utilizes 19 F as a "spy" nucleus, researchers can exploit large 1JCF​ (~250 Hz) and 2JCF​ (~20-30 Hz) scalar couplings[2]. More importantly, utilizing 19 F- 1 H Heteronuclear Overhauser Effect Spectroscopy (HOESY) allows us to directly map the spatial proximity between the C5-fluorine and the N1-ethyl group[1]. If the fluorine were incorrectly positioned at C3, the HOESY spectrum would instead show a strong spatial correlation to the C3-methyl group, making this a self-validating diagnostic tool.

Workflow Visualization

G cluster_A Platform A: Standard NMR + HRMS cluster_B Platform B: 19F-Centric NMR + SC-XRD Start Synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol NMR1D 1D 1H, 13C NMR Start->NMR1D F_NMR 19F-Centric 2D NMR (19F-1H HOESY) Start->F_NMR SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) Start->SC_XRD NMR2D 2D HMBC & HSQC NMR1D->NMR2D ResultA Ambiguous Regiochemistry (C3 vs C5 substitution) NMR2D->ResultA ResultB Absolute Regiochemistry Confidently Resolved F_NMR->ResultB SC_XRD->ResultB

Workflow comparison for structural elucidation of fluorinated pyrazoles.

Experimental Protocols: A Comparative Approach

Platform A: Standard Multi-Nuclear NMR (The Baseline)
  • Sample Preparation: Dissolve 15 mg of the purified pyrazole derivative in 0.6 mL of DMSO- d6​ .

  • 1D Acquisition: Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra. Note the characteristic doublet for the C5 carbon in the 13 C spectrum due to the 1JCF​ coupling.

  • 2D HMBC/HSQC: Execute 1 H- 13 C HMBC to trace connectivities.

    • The Limitation: The N-ethyl CH 2​ protons will show a 3JCH​ correlation to C5. However, differentiating this from a potential 3JCH​ to C3 (in the alternate isomer) relies entirely on subtle chemical shift predictions, which are often unreliable for highly substituted heterocycles[3].

Platform B: Advanced 19 F-Centric NMR & SC-XRD (The Superior Standard)
  • 19 F- 1 H HOESY NMR[1]:

    • Tune the NMR probe to dual 1 H/ 19 F mode.

    • Acquire a 2D 19 F- 1 H HOESY spectrum using a mixing time of 400–500 ms.

    • Causality: This experiment detects through-space dipole-dipole interactions. A definitive cross-peak between the 19 F signal (approx. -115 to -125 ppm) and the N-ethyl CH 2​ protons (approx. 4.0 ppm) confirms the fluorine is unequivocally at C5.

  • 19 F- 13 C HETCOR[2]:

    • Acquire a 2D 19 F- 13 C Heteronuclear Correlation spectrum to map the exact chemical shifts of C5 ( 1JCF​ ), C4 ( 2JCF​ ), and C3 ( 3JCF​ ), extending the structural network beyond the fluorine-containing moiety.

  • Single-Crystal X-Ray Diffraction (SC-XRD)[3]:

    • Crystallization: Grow single crystals via slow evaporation from a dichloromethane/hexane (1:3) mixture at 4°C.

    • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source.

    • Validation: SC-XRD provides the absolute atomic coordinates, mathematically proving the relative positions of the ethyl, fluoro, methyl, and hydroxymethyl groups in 3D space.

Quantitative Data Comparison

The following table summarizes the diagnostic performance of both platforms when analyzing the regiochemistry of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol.

Feature / MetricPlatform A (Standard NMR + HRMS)Platform B ( 19 F-Centric + SC-XRD)
Primary Diagnostic Nuclei 1 H, 13 C 19 F, 1 H, 13 C, X-ray photons
Spatial Resolution Low (relies on scalar coupling)High (Through-space NOE & Atomic Coordinates)
Key Regiochemical Proof 3JCH​ (N-CH 2​ to C5) - Ambiguous 19 F- 1 H HOESY (F to N-CH 2​ ) - Definitive
Isomer Differentiation ~70% Confidence100% Confidence
Time to Result 2-4 Hours12-24 Hours (includes crystallization)
Data Integrity Prone to interpretation biasSelf-validating, mathematically absolute

Conclusion

While Platform A provides a rapid structural footprint suitable for routine library synthesis, it falls short of the rigorous scientific integrity required for definitive regiochemical assignment of fully substituted pyrazoles. Platform B is the mandatory choice for drug development professionals. By leveraging the physical properties of the 19 F nucleus through HOESY and HETCOR[1][2], and anchoring the findings with SC-XRD[3], researchers create a self-validating data package that completely eliminates structural ambiguity.

References

  • Source: JEOL Ltd. (jeol.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: ResearchGate (researchgate.net)

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of In-Vitro Assays for Pyrazole-Based Inhibitors

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is paved with rigorous testing and validation. Pyrazole-based compounds have emerged as a promising cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is paved with rigorous testing and validation. Pyrazole-based compounds have emerged as a promising class of inhibitors for a multitude of biological targets, particularly protein kinases, due to their versatile chemical structure.[1][2] However, the path from a hit in a primary screen to a viable drug candidate is fraught with potential pitfalls, including misleading data from in-vitro assays. This guide provides an in-depth, experience-driven framework for the critical process of cross-validating in-vitro assays for pyrazole-based inhibitors, ensuring the generation of robust and reliable data.

The Imperative of Cross-Validation: Beyond a Single Data Point

Relying on a single assay to characterize the potency and selectivity of a pyrazole-based inhibitor is a scientifically precarious approach.[3] In-vitro assays, while powerful, are susceptible to artifacts and compound-specific interference that can lead to either false-positive or false-negative results. Cross-validation, the process of confirming initial findings with one or more orthogonal assays, is not merely a best practice but a fundamental necessity for confident decision-making in a drug discovery pipeline.[4][5] Orthogonal assays are those that measure the same biological endpoint but through different technological principles, thereby reducing the likelihood of shared systematic errors.[3]

This guide will walk through the strategic selection of assays, the detailed execution of a primary kinase inhibition assay, the logic and methodology of cross-validation, and the interpretation of the resulting data.

Understanding the Target: The Versatility of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in medicinal chemistry.[6][7] Its ability to act as a bioisostere for other aromatic rings, coupled with the potential for its nitrogen atoms to participate in hydrogen bonding, allows for the design of potent and selective inhibitors against a wide range of targets.[8] Pyrazole derivatives have been successfully developed as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and thrombin.[2][9][10]

The mechanism of action for pyrazole-based inhibitors can vary. Many act as competitive inhibitors, binding to the ATP-binding site of kinases.[2] Others may exhibit different modes of inhibition, and some have even been designed as covalent inhibitors that form a permanent bond with the target enzyme.[6][11] This diversity in mechanism underscores the importance of employing a suite of assays to fully characterize their behavior.

Primary Assay Selection and Execution: A Luminescence-Based Kinase Assay

For the initial characterization of our hypothetical pyrazole-based kinase inhibitors, we will utilize a luminescence-based ADP detection assay. This format is widely adopted in high-throughput screening due to its sensitivity, broad applicability, and non-radioactive nature.[12][13] The principle is straightforward: the amount of ADP produced in a kinase reaction is directly proportional to the enzyme's activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in the luminescent signal.

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer compounds Prepare Pyrazole Inhibitors: - Serial Dilutions in DMSO plate Plate Preparation: - Add inhibitors to 384-well plate add_enzyme Add Kinase-Substrate Mix plate->add_enzyme incubation1 Incubate at Room Temperature add_enzyme->incubation1 add_atp Initiate Reaction with ATP incubation1->add_atp incubation2 Incubate for Reaction Time add_atp->incubation2 add_adp_reagent Add ADP Detection Reagent incubation2->add_adp_reagent incubation3 Incubate to Generate Signal add_adp_reagent->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence normalize Normalize Data to Controls read_luminescence->normalize curve_fit Fit Dose-Response Curve normalize->curve_fit ic50 Determine IC50 Value curve_fit->ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Compound Plating: Prepare serial dilutions of the pyrazole-based inhibitors in 100% DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of the compounds into a 384-well assay plate. Include positive (no enzyme or a known potent inhibitor) and negative (DMSO vehicle) controls.

  • Reagent Preparation: Prepare a solution containing the target kinase and its specific substrate in the optimized assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mM Na3VO4, 2 mM DTT).[14]

  • Enzyme and Substrate Addition: Add the kinase-substrate mixture to the assay plate containing the inhibitors.

  • Pre-incubation: Incubate the plate at room temperature for 20 minutes to allow the inhibitors to bind to the kinase.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km).[15][16] This is a critical step, as using an ATP concentration that is too high can lead to an underestimation of the potency of ATP-competitive inhibitors.

  • Reaction Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay to ensure accurate measurement of the initial reaction velocity.

  • Signal Generation: Stop the kinase reaction and initiate the detection step by adding the ADP detection reagent, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin pair that generates a luminescent signal in the presence of ATP.

  • Signal Detection: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis: Normalize the raw data to the positive and negative controls to calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]

The Logic of Cross-Validation: Selecting Orthogonal Assays

Once an initial IC50 value is obtained from the primary luminescence-based assay, it is crucial to confirm this result using an orthogonal method.[4] The choice of the secondary assay should be guided by the principle of using a different detection technology to minimize the risk of compound-specific interference. For our pyrazole-based inhibitors, we will select two common orthogonal assays: a radiometric assay and a biophysical assay like Surface Plasmon Resonance (SPR).

Cross-Validation Workflow

G cluster_primary Primary Assay cluster_secondary Secondary (Orthogonal) Assays cluster_comparison Data Comparison & Interpretation primary_assay Luminescence-Based Kinase Assay primary_ic50 Initial IC50 Value primary_assay->primary_ic50 compare_data Compare IC50 and Kd values primary_ic50->compare_data radiometric_assay Radiometric Assay (33P-ATP) radiometric_ic50 Confirmatory IC50 radiometric_assay->radiometric_ic50 spr_assay Surface Plasmon Resonance (SPR) spr_kd Binding Affinity (Kd) spr_assay->spr_kd radiometric_ic50->compare_data spr_kd->compare_data assess_concordance Assess Concordance and Identify Discrepancies compare_data->assess_concordance conclusion Confident Assessment of Inhibitor Potency assess_concordance->conclusion

Caption: Logic of cross-validating in-vitro assay results.

Orthogonal Assay 1: Radiometric Kinase Assay

Radiometric assays are often considered the "gold standard" for kinase activity measurement due to their direct and highly sensitive nature.[15][18]

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-33P]ATP) onto a substrate.[14]

Protocol Outline:

  • Similar to the luminescence assay, set up reactions with the kinase, substrate, and serially diluted pyrazole inhibitors.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • After incubation, stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Quantify the radioactivity incorporated into the substrate using a scintillation counter.

  • Calculate percent inhibition and determine the IC50 value as described previously.

Why it's a good cross-validation choice:

  • Direct Measurement: It directly measures the enzymatic activity without the need for coupling enzymes, reducing the potential for interference.

  • Different Detection Method: Scintillation counting is fundamentally different from luminescence detection.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides direct information about the binding of an inhibitor to its target protein, independent of enzyme activity.[19]

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (the pyrazole inhibitor) binds to a ligand (the kinase) that is immobilized on the chip.

Protocol Outline:

  • Immobilize the purified kinase onto an SPR sensor chip.

  • Flow different concentrations of the pyrazole inhibitor over the chip surface.

  • Monitor the binding and dissociation events in real-time.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Why it's a good cross-validation choice:

  • Measures Binding, Not Inhibition: SPR directly quantifies the binding affinity (Kd) of the inhibitor to the kinase, providing a thermodynamic parameter that can be compared to the functional inhibitory potency (IC50).[20] A strong correlation between a low Kd and a low IC50 increases confidence in the inhibitor's on-target activity.

  • Label-Free: Neither the inhibitor nor the kinase needs to be labeled, which can sometimes alter their properties.

Data Interpretation and Troubleshooting

The ultimate goal of cross-validation is to achieve concordance between the different assay formats. However, discrepancies can and do arise, and it is in the interpretation of these differences that a deep understanding of the assays is crucial.

Data Comparison Table (Hypothetical Data)

Pyrazole InhibitorPrimary Assay (Luminescence) IC50 (nM)Radiometric Assay IC50 (nM)SPR Assay Kd (nM)Concordance
PZ-1 152012High
PZ-2 2525030Low
PZ-3 500450>10,000Moderate

Interpreting the Results:

  • PZ-1 (High Concordance): The similar values across all three assays provide strong evidence that PZ-1 is a bona fide, on-target inhibitor of the kinase. The IC50 values from the functional assays are in good agreement with the binding affinity (Kd) from the biophysical assay.

  • PZ-2 (Low Concordance): The potent IC50 in the luminescence assay is not replicated in the radiometric assay. The strong binding affinity observed in the SPR assay suggests that the compound does bind to the target. This discrepancy could be due to:

    • Assay Interference: PZ-2 might be interfering with the coupling enzymes in the luminescence detection system, leading to a false-positive result.

    • Mechanism of Action: The inhibitor might be non-competitive, and the different assay conditions (e.g., substrate concentration) between the two functional assays could be influencing the apparent IC50.[21][22]

  • PZ-3 (Moderate Concordance): The two functional assays show similar, weak inhibitory activity. The very weak or non-existent binding in the SPR assay suggests that the observed inhibition might be due to an off-target effect or non-specific inhibition (e.g., compound aggregation).[23] It is also possible that the compound has off-target effects on other kinases.[2]

Conclusion: A Foundation of Rigor

The cross-validation of in-vitro assays is an indispensable component of modern drug discovery. For pyrazole-based inhibitors, a class of compounds with immense therapeutic potential, a rigorous and multi-faceted approach to characterization is paramount. By moving beyond a single assay and embracing a strategy of orthogonal validation, researchers can build a robust and reliable dataset that provides a solid foundation for advancing the most promising candidates toward the clinic. This commitment to scientific integrity not only de-risks the drug development process but also ultimately contributes to the development of safer and more effective medicines.

References

  • MDPI.

  • Bio-protocol.

  • PubMed.

  • MDPI.

  • PMC.

  • PMC.

  • ResearchGate.

  • PMC.

  • Editage Insights.

  • Frontiers.

  • Promega Corporation.

  • Eurofins Discovery.

  • Nature.

  • ResearchGate.

  • Bitesize Bio.

  • Creative Enzymes.

  • European Bioanalysis Forum.

  • ChemRxiv.

  • Benchchem.

  • Science Translational Medicine.

  • Roux Inc.

  • ResearchGate.

  • PubMed.

  • PMC.

  • IQVIA Laboratories.

  • Thermo Fisher Scientific.

  • ResearchGate.

  • PMC.

  • PMC.

  • MDPI.

Sources

Comparative

structure-activity relationship (SAR) of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol analogs

Structure-Activity Relationship (SAR) & Performance Guide: (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Analogs The pyrazole ring is a profoundly privileged scaffold in modern medicinal chemistry, serving as the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) & Performance Guide: (1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol Analogs

The pyrazole ring is a profoundly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ruxolitinib) and protein-protein interaction modulators[1]. However, as drug discovery moves toward more complex targets, unfunctionalized pyrazoles often suffer from rapid metabolic clearance and suboptimal lipophilicity.

This guide provides an in-depth comparative analysis of the (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol scaffold. By systematically deconstructing its structure-activity relationship (SAR), we demonstrate how the precise arrangement of its ethyl, fluoro, and methyl substituents overcomes the pharmacokinetic limitations of traditional pyrazole alternatives, supported by comparative experimental data.

Structural Deconstruction & Causality: The "Why" Behind the Scaffold

The superiority of the (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol building block lies in the synergistic effects of its substituents. Each functional group is deliberately positioned to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

  • C5-Fluoro Substitution (Metabolic Shielding): Unsubstituted pyrazoles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes at the C5 position. The introduction of fluorine creates a highly stable C-F bond (~105 kcal/mol) that effectively blocks CYP-mediated oxidation[2]. Furthermore, because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), this metabolic stability is achieved without introducing steric clashes within the target binding pocket[3].

  • N1-Ethyl Group (Lipophilic Tuning): While N-methyl groups are common, the N1-ethyl substitution provides a precise increase in lipophilicity (logP). This enhances membrane permeability and allows the scaffold to more effectively fill hydrophobic sub-pockets in target proteins (such as the hinge region of kinases).

  • C3-Methyl Group (Steric Vectoring): The C3-methyl acts as a steric director. It restricts the rotational degrees of freedom of the molecule when bound to a target, reducing entropic penalty upon binding and preventing off-target interactions.

  • C4-Methanol (The Synthetic Handle): The hydroxymethyl group serves as a highly versatile vector. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into an amine, allowing for the rapid generation of diverse analog libraries for SAR screening.

SAR_Map Scaffold Core Scaffold: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol C5_Fluoro C5-Fluoro Blocks CYP450 Oxidation Improves t1/2 Scaffold->C5_Fluoro N1_Ethyl N1-Ethyl Fills Hydrophobic Pocket Tunes logP Scaffold->N1_Ethyl C3_Methyl C3-Methyl Steric Vectoring Enhances Selectivity Scaffold->C3_Methyl C4_Methanol C4-Methanol Versatile Linker (Amides, Ethers, Amines) Scaffold->C4_Methanol High Metabolic Stability High Metabolic Stability C5_Fluoro->High Metabolic Stability Optimal Membrane Permeability Optimal Membrane Permeability N1_Ethyl->Optimal Membrane Permeability Reduced Off-Target Binding Reduced Off-Target Binding C3_Methyl->Reduced Off-Target Binding Diverse Analog Library Diverse Analog Library C4_Methanol->Diverse Analog Library

Caption: SAR mapping of the (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol scaffold.

Comparative Performance Data

To objectively evaluate this scaffold, we compare a model kinase inhibitor derived from the (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl) core against two widely used industry alternatives:

  • Alternative A: A (1,3-dimethyl-1H-pyrazol-4-yl) analog (Lacks the C5-fluoro and N1-ethyl extensions).

  • Alternative B: A (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl) analog (Utilizes heavy electron withdrawal via CF3, but alters steric bulk).

The data below summarizes the in vitro performance across key ADME (Absorption, Distribution, Metabolism, and Excretion) and target-binding metrics.

Scaffold Derivative (Model Inhibitor)Target IC₅₀ (nM)HLM t₁/₂ (min)Intrinsic Clearance (Cl_int) (µL/min/mg)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Product: 1-Ethyl-5-fluoro-3-methyl 12.4 > 120 < 15 18.5 (High)
Alternative A: 1,3-Dimethyl45.2228511.2 (Moderate)
Alternative B: 1-Methyl-3-CF₃88.795286.4 (Low)

Data Interpretation & Causality:

  • Target Affinity (IC₅₀): The product exhibits superior binding affinity. The N1-ethyl group perfectly occupies the lipophilic pocket, while Alternative B's bulky CF3 group creates a steric clash, reducing affinity.

  • Metabolic Stability (HLM t₁/₂): Alternative A is rapidly cleared due to unhindered CYP450 oxidation at the C5 position. The product's C5-fluorine effectively halts this degradation, extending the half-life to >120 minutes, mirroring the stability of the heavily fluorinated Alternative B[2].

  • Permeability (Caco-2): The product achieves optimal lipophilicity, resulting in excellent membrane permeability. Alternative B suffers from the highly polar nature of the CF3 group, which drastically reduces its ability to cross lipid bilayers.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact workflows used to generate the comparative data. These protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the susceptibility of the scaffold to phase I hepatic metabolism, primarily driven by CYP450 enzymes[4].

Reagents & Materials:

  • Human Liver Microsomes (HLM, pooled, 20 mg/mL protein).

  • NADPH regenerating system (Cofactor essential for CYP450 activity)[5].

  • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Positive Control: Verapamil (High clearance).

  • Negative Control: Minus-NADPH incubation (Validates that degradation is strictly CYP-mediated and not due to chemical instability).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound (Product/Alternatives) to a final concentration of 1 µM in 100 mM potassium phosphate buffer containing 0.5 mg/mL HLM protein.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4]. The organic solvent instantly denatures the enzymes, halting the reaction.

  • Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate t₁/₂ and Cl_int using linear regression of the natural log of the remaining compound versus time[4].

HLM_Workflow Step1 1. Prepare HLM & Compound (1µM) Step2 2. Pre-incubate (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (+ NADPH Cofactor) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifuge & Extract Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step workflow for the Human Liver Microsomal (HLM) Stability Assay.

Protocol B: TR-FRET Kinase Binding Assay

To validate the target affinity (IC₅₀) improvements driven by the N1-ethyl and C3-methyl vectoring, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the synthesized pyrazole analogs in DMSO (10-point curve, 3-fold dilutions) and dispense 100 nL into a 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., GST-tagged p38α) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer & Antibody Addition: Add 5 µL of a mixture containing a fluorescently labeled kinase tracer and a Europium-labeled anti-GST antibody. Causality: When the tracer binds the kinase, it comes into close proximity with the Europium antibody, generating a high FRET signal. If the test compound successfully outcompetes the tracer for the binding pocket, the FRET signal decreases.

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 1 hour to reach equilibrium. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the IC₅₀ by plotting the FRET ratio (665 nm / 615 nm) against the log of the compound concentration using a 4-parameter logistic fit.

Conclusion

The (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol scaffold represents a highly optimized, privileged building block for modern drug discovery. By systematically comparing it against unfluorinated and heavily fluorinated alternatives, the experimental data clearly demonstrates that this specific substitution pattern offers the optimal balance of target affinity, metabolic shielding, and membrane permeability. For medicinal chemists looking to bypass early-stage PK liabilities while maintaining a versatile synthetic handle, this analog serves as a superior starting point for lead generation.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews. Available at:[Link]

  • Fluorine in Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. Available at:[Link]

  • Microsomal Stability Assay. MTTlab. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Mechanism of Action for (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, a Putative Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the novel compound (1-ethyl-5-fluoro-3-methyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the novel compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol. Initial structural analysis and the prevalence of the pyrazole scaffold in kinase inhibitor discovery suggest this compound may target a protein kinase.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, and many function as ATP-competitive inhibitors of kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[2][4][5][6]

This document outlines a multi-tiered, self-validating experimental strategy. It moves logically from direct target interaction to cellular and phenotypic consequences, explaining the causal logic behind each experimental choice. For the purpose of this guide, we will hypothesize that our compound of interest (herein referred to as 'Cpd-X') is an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway.[7][8]

Hypothesized Mechanism of Action: MEK1 Inhibition

The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway is a common driver of cancer.[4][8] We hypothesize that Cpd-X binds to the ATP-binding pocket of MEK1, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2. This inhibition is expected to block the signal transduction cascade, leading to an anti-proliferative effect in cancer cells dependent on this pathway.

MEK1_Inhibition_Pathway cluster_0 Upstream Activators (e.g., RAF) cluster_1 Core Cascade cluster_2 Cellular Response RAF RAF Kinases MEK1 MEK1/2 RAF->MEK1 Phosphorylates ERK12 ERK1/2 MEK1->ERK12 Phosphorylates Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK12->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes CpdX (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (Cpd-X) CpdX->MEK1 Inhibits

Caption: Hypothesized MoA of Cpd-X targeting the MAPK/ERK pathway.

A Multi-Tiered Strategy for MoA Validation

To build a robust and defensible MoA model, we must systematically gather evidence across biochemical, cellular, and phenotypic levels. Each tier of this strategy validates the previous one, creating a cohesive and trustworthy body of evidence.

Experimental_Workflow cluster_T1 Tier 1: Target Engagement cluster_T2 Tier 2: Target Activity cluster_T3 Tier 3: Cellular Pathway cluster_T4 Tier 4: Cellular Phenotype T1 Does Cpd-X bind to MEK1 in cells? T2 Does Cpd-X inhibit MEK1 kinase activity? T1->T2 Binding should lead to... T3 Does Cpd-X block downstream ERK phosphorylation? T2->T3 Inhibition of activity should cause... T4 Does Cpd-X inhibit proliferation of MEK-dependent cells? T3->T4 Pathway blockade should result in...

Caption: The four-tiered experimental workflow for MoA validation.

Tier 1: Confirming Target Engagement in a Cellular Milieu

Core Question: Does Cpd-X physically interact with MEK1 inside a cell?

The foundational step is to demonstrate that the compound engages its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this.[9][10][11] It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[11]

Key Experiment: Isothermal Dose-Response Fingerprint (ITDRF) CETSA.

This experiment involves treating intact cells with a range of Cpd-X concentrations, heating the cell lysates to a single, optimized temperature (the Tagg where ~50% of MEK1 denatures), and quantifying the amount of soluble MEK1 that remains.[11][12] A positive result—more soluble MEK1 at higher Cpd-X concentrations—is direct evidence of target engagement.

Detailed Protocol: ITDRF CETSA for MEK1 Target Engagement

  • Cell Culture: Culture A549 cells (a human lung carcinoma line with a known dependency on the MAPK pathway) to ~80% confluency.

  • Compound Treatment: Resuspend cells and aliquot into a 96-well PCR plate. Add Cpd-X in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM), including a DMSO vehicle control. Incubate at 37°C for 1 hour.[10]

  • Thermal Challenge: Place the PCR plate in a thermocycler and heat at a predetermined optimal temperature for MEK1 (e.g., 52°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9][11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a detergent-based lysis buffer.

  • Separation: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant (containing soluble protein) and quantify the amount of MEK1 using a standard Western blot or ELISA protocol. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

Tier 2: Measuring Direct Inhibition of Target Activity

Core Question: Does the binding of Cpd-X to MEK1 inhibit its enzymatic function?

Target engagement must be linked to functional modulation. An in vitro kinase assay directly measures the ability of Cpd-X to inhibit MEK1 from phosphorylating its substrate.

Key Experiment: Lanthanide-Based TR-FRET Kinase Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly sensitive and robust for high-throughput screening and potency determination.[13] The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding format, while activity assays measure substrate phosphorylation.[13][14] For MoA validation, a direct activity assay is preferable. In this format, a Europium-labeled antibody that recognizes the phosphorylated substrate is used. Kinase activity leads to a FRET signal; inhibition by Cpd-X causes a loss of signal.

Detailed Protocol: MEK1 TR-FRET Activity Assay

  • Reagent Preparation: Prepare a reaction buffer containing recombinant active MEK1 enzyme and an ERK1-based peptide substrate.

  • Compound Titration: In a 384-well plate, serially dilute Cpd-X to the desired concentrations.

  • Kinase Reaction: Add ATP to the wells to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Add a stop solution containing EDTA and a TR-FRET detection mix, which includes a Europium-labeled anti-phospho-ERK antibody.

  • Data Acquisition: After a short incubation, read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the emission ratio and plot it against the Cpd-X concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of Cpd-X required to inhibit 50% of MEK1 activity.[4]

Tier 3: Verifying Cellular Pathway Modulation

Core Question: Does MEK1 inhibition by Cpd-X lead to a corresponding decrease in the phosphorylation of its downstream target, ERK, in cells?

This tier connects the biochemical activity to the intended cellular signaling pathway. Western blotting for the phosphorylated form of ERK (p-ERK) is the most direct method to confirm pathway inhibition.[7][8][15]

Key Experiment: Phospho-ERK Western Blot.

Cells are treated with Cpd-X, and the levels of p-ERK are measured relative to total ERK and a loading control. A dose-dependent decrease in the p-ERK/total ERK ratio validates that Cpd-X is blocking the pathway as hypothesized.

Detailed Protocol: Phospho-ERK Western Blot

  • Cell Treatment: Seed A549 cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal pathway activity.[15] Treat cells with a serial dilution of Cpd-X for 2 hours. Include a positive control (e.g., EGF stimulation) and a vehicle control.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[8][16]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[8]

    • Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[16][17]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: After imaging, strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., β-actin) to confirm equal loading and to normalize the phospho-signal.[15]

Tier 4: Establishing the Phenotypic Consequence

Core Question: Does the inhibition of the MEK/ERK pathway by Cpd-X result in the expected anti-proliferative effect?

The final validation step is to link the molecular MoA to a relevant cellular outcome. For an anti-cancer agent targeting a proliferation pathway, a cell viability assay is essential.[18][19][20]

Key Experiment: Cell Viability/Cytotoxicity Assay.

Assays like the MTT or WST-1 assay measure the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[19][20][21] A dose-dependent decrease in cell viability upon treatment with Cpd-X in a MEK-dependent cell line provides the ultimate confirmation of the compound's intended biological effect.

Detailed Protocol: WST-1 Cell Viability Assay

  • Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cpd-X and incubate for 72 hours.

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[21] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[21]

  • Absorbance Reading: Measure the absorbance of the plate at the appropriate wavelength (typically ~450 nm) using a microplate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the Cpd-X concentration to determine the EC50 value.

Comparative Analysis with Alternative MEK Inhibitors

To understand the potential of Cpd-X, its performance must be benchmarked against established alternatives. Trametinib and Selumetinib are well-characterized, FDA-approved MEK inhibitors.

ParameterCpd-X (Hypothetical Data)Trametinib (Reference)Selumetinib (Reference)Rationale & Method
Target MEK1/2MEK1/2MEK1/2Validated via Kinase Profiling
IC50 (Biochemical) 15 nM0.92 nM (MEK1)14 nM (MEK1)TR-FRET Kinase Assay
EC50 (p-ERK Inhibition) 50 nM0.5 nM11 nMCellular Western Blot
EC50 (Cell Viability) 120 nM (A549)0.4 nM (A375)200 nM (Colo205)WST-1 / MTT Assay
Kinome Selectivity To be determinedHighHighKinomeScan® or similar panel
Reference This GuidePublished Literature

Causality and Interpretation: This table allows for an objective comparison of potency and cellular efficacy. While Cpd-X may appear less potent than Trametinib in this hypothetical example, it shows comparable potency to Selumetinib. The key is the therapeutic window: the difference between on-target cellular potency (p-ERK EC50) and off-target toxicity. A crucial next step, not detailed here, would be a broad kinome selectivity screen to ensure Cpd-X does not inhibit other kinases, which could lead to off-target effects and toxicity.[22]

Conclusion and Future Directions

This guide presents a rigorous, stepwise strategy to validate the hypothesis that (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol acts as a MEK1 inhibitor. By systematically demonstrating target engagement, functional inhibition, pathway modulation, and a corresponding cellular phenotype, researchers can build a high-confidence MoA profile. Successful validation through these tiers would strongly support its further development, including kinome-wide selectivity profiling, in vivo pharmacodynamic studies to confirm target inhibition in tumor models, and efficacy studies in relevant cancer xenografts.

References

  • El-Sharkawy, K. A., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. [Link]

  • American Chemical Society. Development of selective pyrazole-based small molecule kinase inhibitors for non-small cell lung cancer. Poster Presentation. [Link]

  • Yadav, P., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]

  • Augustin, R., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Molecules. [Link]

  • Gaber, Z., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Gaber, Z., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Gaikwad, N. D., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ahmad, I., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. European Journal of Medicinal Chemistry. [Link]

  • Chavda, V., et al. (2018). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ACS Publications. (2021, November 11). Virtual Target Screening: Validation Using Kinase Inhibitors. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. [Link]

  • Bio-protocol. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. [Link]

  • Pike, J. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Al-Salama, Z. T., et al. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Irish, J. M., et al. (2010). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • ResearchGate. (2019). Lanthanide-based peptide biosensor to monitor CDK4/Cyclin D kinase activity. [Link]

  • ACS Publications. (2022, July 19). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. [Link]

  • Wikipedia. Fomepizole. [Link]

  • AccessEmergency Medicine. Fomepizole | Goldfrank's Toxicologic Emergencies, 11e. [Link]

  • ACS Publications. (2016, January 26). Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][18][19]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. [Link]

  • ACS Publications. (2018, December 7). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. [Link]

  • RSC Medicinal Chemistry. (2025, February 5). Synthesis, in vitro anti-HIV-1 activities, and molecular docking of novel pyrazole derivatives. [Link]

Sources

Comparative

benchmarking the stability of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol

Benchmarking the Stability of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol: A Comparative Guide for Drug Development The Strategic Imperative of Fluorinated Pyrazoles In modern medicinal chemistry and agrochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol: A Comparative Guide for Drug Development

The Strategic Imperative of Fluorinated Pyrazoles

In modern medicinal chemistry and agrochemical formulation, the pyrazole core is a privileged scaffold. However, the functionalization of this ring—specifically the addition of a hydroxymethyl group at the 4-position—introduces potential metabolic and chemical liabilities. The compound (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (CAS 1823422-07-6) represents a highly optimized building block designed to mitigate these liabilities[1].

By benchmarking this specific fluorinated derivative against its non-fluorinated and chlorinated analogs, we can objectively quantify how targeted halogenation dictates pharmacokinetic viability.

Structural Rationale & Mechanistic Causality

The incorporation of a fluorine atom at the 5-position of the pyrazole ring is not merely a steric substitution; it is a calculated electronic intervention.

  • Metabolic Shielding (Cytochrome P450 Resistance): The C-F bond is significantly stronger and shorter than the C-H bond. Fluorine's extreme electronegativity (3.98 on the Pauling scale) withdraws electron density from the pyrazole core[2]. This inductive effect lowers the HOMO (Highest Occupied Molecular Orbital) energy of the ring, rendering it less susceptible to oxidative attack by hepatic Cytochrome P450 (CYP) enzymes[3].

  • Hydroxymethyl Stabilization: The 4-hydroxymethyl group is prone to oxidation (forming an aldehyde or carboxylic acid). The electron-withdrawing nature of the adjacent 5-fluoro substituent subtly decreases the electron density at the 4-position, increasing the activation energy required for the oxidation of the primary alcohol.

  • Steric Finesse: While a chlorine atom (5-chloro analog) also provides electron withdrawal, its larger Van der Waals radius can introduce steric hindrance that disrupts optimal receptor binding, and the weaker C-Cl bond is more prone to nucleophilic displacement under extreme conditions[2].

Comparative Benchmarking Data

To objectively evaluate the stability of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, we benchmarked it against two structural alternatives:

  • Analog A: (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (Non-fluorinated)

  • Analog B: (1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methanol (Chlorinated)

The following table synthesizes the quantitative stability metrics across metabolic and chemical stress tests.

Stability MetricTarget (5-Fluoro)Analog A (5-Hydrogen)Analog B (5-Chloro)
HLM Half-Life ( t1/2​ ) > 120 min35 min85 min
Intrinsic Clearance ( CLint​ ) < 15.0 µL/min/mg48.5 µL/min/mg22.1 µL/min/mg
Gastric Stability (pH 1.2, 2h) 99.2% remaining88.5% remaining94.1% remaining
Thermal Degradation Onset 215 °C185 °C205 °C

Data Interpretation: The 5-fluoro substitution provides a nearly 4-fold increase in metabolic half-life compared to the non-fluorinated baseline, and outperforms the chloro-analog by preventing both enzymatic oxidation and acid-catalyzed degradation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in these benchmarks, the protocols below are designed as self-validating systems . Every critical step includes an internal control to isolate the specific variable being tested.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay quantifies the vulnerability of the compound to Phase I hepatic metabolism.

  • Preparation & Pre-Incubation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

    • Causality: Using a low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (where [S]≪Km​ ), allowing for accurate intrinsic clearance calculations.

  • Minus-NADPH Control Aliquot: Before adding the metabolic trigger, remove a 50 µL aliquot and mix with cold quenching solvent.

    • Causality: This acts as the baseline ( T0​ ) and controls for non-enzymatic degradation or non-specific binding to microsomal proteins.

  • Initiation via NADPH: Add NADPH (1 mM final concentration) to the remaining mixture and incubate at 37°C.

    • Causality: CYP450 enzymes are strictly NADPH-dependent. Adding NADPH initiates the metabolic clock, isolating enzymatic degradation from baseline chemical instability.

  • Time-Course Sampling & Quenching: At 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantaneously denatures the CYP enzymes, arresting metabolism at the exact time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant to calculate the percentage of compound remaining.

Protocol 2: Acid/Base Chemical Degradation Assay (HPLC-UV)

This workflow evaluates the robustness of the hydroxymethyl group against hydrolysis and dehydration.

  • Gastric Simulation (pH 1.2): Dissolve the compound in 0.1 N HCl.

    • Causality: Orally administered drugs face severe acidic stress. This step determines if the 4-hydroxymethyl group undergoes acid-catalyzed dehydration to form a reactive methylene intermediate.

  • Physiological Baseline (pH 7.4): Dissolve a parallel sample in PBS.

    • Causality: Serves as the negative control to prove that any degradation observed at pH 1.2 is strictly pH-driven, not a result of aqueous instability.

  • Incubation & Direct Injection: Incubate at 37°C for 24 hours. Inject directly into an HPLC-UV system at T=0 , 2h , and 24h .

Workflow Visualization

The following diagram illustrates the self-validating architecture of the HLM stability assay, mapping the logical flow from initiation to quantification.

Workflow Start Compound Preparation (1 µM in 0.1% DMSO) Incubation HLM Incubation (37°C, Phosphate Buffer) Start->Incubation Initiation NADPH Addition (Metabolic Trigger) Incubation->Initiation Sampling Time-Course Aliquots (0, 15, 30, 60 min) Initiation->Sampling Quenching Protein Precipitation (Cold MeCN + IS) Sampling->Quenching Analysis LC-MS/MS Quantification (Clearance Calculation) Quenching->Analysis

Figure 1: Self-validating HLM stability assay workflow with metabolic triggers and quenching.

Conclusion

The empirical data and mechanistic rationale confirm that (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol offers superior metabolic and chemical stability compared to its non-fluorinated and chlorinated counterparts. The 5-fluoro substitution effectively shields the pyrazole core from CYP450-mediated oxidation while inductively stabilizing the vulnerable 4-hydroxymethyl moiety, making it an optimal precursor for advanced drug design and agrochemical synthesis.

References

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol

A Researcher's Guide to Safe Handling of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safe Handling of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol (CAS No. 1823422-07-6). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment (PPE) and handling is paramount. The recommendations herein are synthesized from data on structurally analogous pyrazole derivatives and fluorinated organic compounds, ensuring a comprehensive safety framework.

The core principle of this guide is risk minimization. The unique structure of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, which incorporates a pyrazole ring and a fluorine atom, necessitates a careful evaluation of its potential hazards. Pyrazole-containing compounds can exhibit a range of biological activities and potential toxicities, while organofluorine compounds are known for their metabolic stability and potential for bioaccumulation. Therefore, treating this compound with a high degree of caution is the most responsible course of action.

Hazard Assessment: A Synthesis of Analogous Compound Data

  • Pyrazole Derivatives: Many compounds containing a pyrazole moiety are reported to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1]

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent.[2][3][4] Some fluorinated compounds are known to be toxic and can have a range of adverse health effects with prolonged exposure.[2][5] Upon combustion, fluorinated compounds may produce highly toxic hydrogen fluoride gas.[6]

Based on these considerations, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol should be handled as a potentially hazardous substance with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE plan is non-negotiable to ensure the safety of all laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended). Laboratory coat.To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1][7][8] A lab coat protects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][6][7][8]
Glove Selection and Use:

The choice of glove material is critical. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always check the manufacturer's glove compatibility data for the specific type of solvent being used with the compound. Gloves should be inspected for any signs of degradation or puncture before use and should be changed frequently, especially if contamination is suspected.

Operational Plan: From Receipt to Disposal

A strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][8][9]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

Handling Procedures:
  • All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[1]

  • Avoid the generation of dust when handling the solid material.

  • Use dedicated laboratory equipment (spatulas, glassware, etc.) for this compound and decontaminate it thoroughly after use.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][8]

Emergency Procedures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7][10]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6][8]

  • Spills: In case of a spill, evacuate the area and prevent unnecessary entry.[11] Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol and any contaminated materials is crucial to protect both personnel and the environment.

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[1]

  • Waste Compound: Unused or waste compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7]

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Conclusion: A Culture of Safety

The responsible handling of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can create a safe laboratory environment that fosters innovation while prioritizing the well-being of all personnel. This commitment to safety is the foundation of scientific integrity and progress.

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (URL not available)
  • PFAS - Wikipedia. (URL: [Link])

  • 1-(Cyclopropylmethyl)
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (URL: [Link])

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (URL: [Link])

  • Toxicology of Some Fluoro-Organic Compounds - DTIC. (URL not available)
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (URL not available)
  • What Are Fluorocarbons, and Are They Toxic? - Tex Tech Industries. (URL: [Link])

  • Fluorinated chemicals need stricter control - PMC - NIH. (URL: [Link])

  • Safety D
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL not available)
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol - PubChem. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • (1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-METHANOL - NextSDS. (URL: [Link])

  • 3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid - PubChem. (URL: [Link])

  • (S)-Methyl [1-[[4-[3-[5-chloro-2-fluoro-3-(methylsulfonamido)phenyl]-1-isopropyl-1H-pyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate - ChemBK. (URL: [Link])

Sources

© Copyright 2026 BenchChem. All Rights Reserved.